3,5-Dichloro-4-isothiocyanatopyridine
Description
BenchChem offers high-quality 3,5-Dichloro-4-isothiocyanatopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-isothiocyanatopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
3,5-dichloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |
InChI Key |
UZRYPJAPINSGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N=C=S)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Dichloro-4-isothiocyanatopyridine mechanism of action
This technical guide details the mechanism of action, chemical reactivity, and experimental applications of 3,5-Dichloro-4-isothiocyanatopyridine .
This compound represents a specialized class of electron-deficient heteroaryl isothiocyanates . Unlike aliphatic isothiocyanates (e.g., sulforaphane) which are often reversible, the electron-withdrawing nature of the dichloropyridine core renders this molecule a highly reactive "warhead" for covalent modification of biological nucleophiles and a versatile scaffold for heterocyclic synthesis.
Part 1: Molecular Identity & Core Mechanism
The "Privileged Electrophile" Hypothesis
The mechanism of action for 3,5-dichloro-4-isothiocyanatopyridine is defined by its tuned electrophilicity .[1] The isothiocyanate (-N=C=S) group is inherently reactive toward nucleophiles, but its reactivity is supercharged by the pyridine ring and chlorine substituents.
-
Electronic Activation: The pyridine nitrogen (an electron sink) and the two chlorine atoms at positions 3 and 5 (inductive electron withdrawal) significantly reduce electron density at the C-4 position.
-
Consequence: This polarization makes the central carbon of the isothiocyanate group (
) exceptionally electrophilic, facilitating rapid covalent bond formation with biological nucleophiles (amines and thiols) even at physiological pH.
Mechanism of Action: Covalent Modification
In a biological context, the molecule acts as a Covalent Modifier . It does not merely bind to a receptor pocket via Van der Waals forces; it forms irreversible or slowly reversible chemical bonds.
Target Residues:
-
Primary Amines (Lysine
-NH , N-termini):-
Reaction: Nucleophilic attack on the ITC carbon.
-
Product: Stable Thiourea linkage.
-
Stability: High. Used for permanent labeling or crosslinking.
-
-
Thiols (Cysteine -SH):
-
Reaction: Rapid attack by the thiolate anion.
-
Product:Dithiocarbamate ester.[2]
-
Stability: Reversible under reducing conditions (e.g., excess glutathione), making it a "reversible covalent" warhead in some drug design contexts.
-
Visualization: Reactivity & Pathway
The following diagram illustrates the electronic activation and the bifurcation of its reaction pathways.
Caption: Electronic activation of the isothiocyanate warhead leads to divergent covalent modification pathways for Lysine and Cysteine residues.
Part 2: Experimental Protocols
These protocols are designed for researchers synthesizing this intermediate or using it for protein conjugation.
Synthesis of 3,5-Dichloro-4-isothiocyanatopyridine
Principle: Conversion of the primary amine to isothiocyanate using Thiophosgene (CSCl
| Parameter | Specification |
| Precursor | 4-Amino-3,5-dichloropyridine |
| Reagent | Thiophosgene (CSCl |
| Solvent System | Dichloromethane (DCM) / Water (Biphasic) |
| Base | Calcium Carbonate (CaCO |
| Yield Target | > 85% |
Step-by-Step Protocol:
-
Preparation: Dissolve 4-amino-3,5-dichloropyridine (10 mmol) in 20 mL of DCM.
-
Buffering: Add 20 mL of water containing CaCO
(20 mmol) to create a biphasic mixture. Cool to 0°C on ice. -
Addition: Slowly add Thiophosgene (11 mmol) dropwise over 15 minutes with vigorous stirring. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM.
-
Purification: Dry combined organics over MgSO
, filter, and concentrate in vacuo. The product is often a crystalline solid or oil that can be further purified by recrystallization from hexane/EtOAc.
Protein Labeling / Activity-Based Profiling
Principle: Targeting surface-exposed lysines or active-site cysteines to map protein reactivity.
-
Protein Prep: Dilute target protein to 1 mg/mL in PBS (pH 7.4). Avoid Tris or Glycine buffers as they contain competing amines.
-
Probe Addition: Dissolve 3,5-dichloro-4-isothiocyanatopyridine in dry DMSO (10 mM stock). Add to protein solution (Final conc: 10–100 µM). Keep DMSO < 2% v/v.
-
Incubation: Incubate at 37°C for 1 hour.
-
Quenching: Stop reaction by adding excess Tris-HCl (pH 8.0) or DTT (if targeting Cys).
-
Analysis: Analyze adduct formation via Mass Spectrometry (look for mass shift of +204 Da) or functional inhibition assays.
Part 3: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "reactive fragment" to screen for cryptic pockets.
-
Covalent Tethering: The dichloropyridine core binds weakly to hydrophobic pockets, while the ITC group "locks" the fragment if a nucleophile is nearby.
-
Hit-to-Lead: Once a hit is identified, the reactive ITC is often replaced with a more drug-like linker (e.g., amide or urea) for optimization.
Synthesis of Heterocyclic Scaffolds
The ITC group is a "linchpin" for cyclization reactions, allowing the rapid construction of fused ring systems found in kinase inhibitors.
Key Transformations:
-
+ Hydrazine
1,2,4-Triazolo[4,3-c]pyridine derivatives (Antifungal/Antimicrobial scaffolds). -
+ Amino-esters
Thienopyridine analogs (via Gewald-type reactions).
Biological Mechanism Visualization (Inhibition)
The following diagram details how the molecule acts as a covalent inhibitor in a cellular context (e.g., inhibiting MIF or Tubulin polymerization).
Caption: Two-step inhibition mechanism: Non-covalent recognition followed by irreversible covalent inactivation.
References
-
Synthesis of Isothiocyanates: Wong, R., & Dolman, S. J. (2007).[3] Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamates.[3] The Journal of Organic Chemistry, 72(10), 3969-3971. Link
-
Covalent Inhibition Mechanism: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link
-
Isothiocyanates in Cancer Research: Mi, L., Di Pasqua, A. J., & Chung, F. L. (2011). Proteins as targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1405-1413. Link
-
MIF Inhibition by ITCs: Brown, A. C., et al. (2009). Covalent isothiocyanate inhibitors of macrophage migration inhibitory factor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2206-2210. Link
-
Tubulin Binding: Mi, L., et al. (2008). Covalent binding to tubulin by isothiocyanates.[4] A mechanism of cell growth arrest and apoptosis.[4] Journal of Biological Chemistry, 283(32), 22136-22146. Link
Sources
An In-Depth Technical Guide to the Chemical Stability and Storage of 3,5-Dichloro-4-isothiocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Stability
3,5-Dichloro-4-isothiocyanatopyridine is a highly reactive electrophilic compound, a characteristic that makes it a valuable building block in medicinal chemistry and drug development. Its isothiocyanate functional group is prone to reaction with a wide array of nucleophiles, enabling the synthesis of diverse molecular scaffolds. However, this inherent reactivity also presents significant challenges in terms of its chemical stability and long-term storage. Degradation of this reagent can lead to impurities in synthetic pathways, reduced yields, and potentially misleading biological data. This guide provides a comprehensive overview of the factors influencing the stability of 3,5-Dichloro-4-isothiocyanatopyridine and outlines best practices for its storage and handling to ensure its integrity and performance in research and development settings.
The Chemical Nature of 3,5-Dichloro-4-isothiocyanatopyridine: An Electron-Deficient Aryl Isothiocyanate
The stability of 3,5-Dichloro-4-isothiocyanatopyridine is intrinsically linked to its molecular structure. The pyridine ring, being an electron-deficient aromatic system, significantly influences the electrophilicity of the isothiocyanate carbon. The two chlorine atoms further withdraw electron density from the ring, amplifying this effect. This heightened electrophilicity makes the isothiocyanate group particularly susceptible to nucleophilic attack, which is the primary driver of its degradation.
The synthesis of pyridyl isothiocyanates is known to be more challenging compared to their phenyl counterparts, largely due to the reduced nucleophilicity of the precursor aminopyridines.[1][2] This suggests that the electronic nature of the pyridyl ring plays a crucial role in the reactivity of the isothiocyanate moiety.
Primary Degradation Pathways
The degradation of 3,5-Dichloro-4-isothiocyanatopyridine can proceed through several pathways, with the most significant being hydrolysis and reaction with other nucleophiles. Temperature and light can also contribute to its decomposition.
Hydrolysis: The Ubiquitous Threat
The most common degradation pathway for isothiocyanates is hydrolysis, which occurs in the presence of water.[3][4] The reaction is typically catalyzed by acid or, more significantly, by base.
Mechanism of Hydrolysis:
The hydrolysis of an isothiocyanate proceeds via the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group. This forms an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine (3,5-dichloro-4-aminopyridine) and carbonyl sulfide (COS) or hydrogen sulfide (H2S) and carbon dioxide. Under alkaline conditions, the rate of hydrolysis is significantly accelerated.[5]
Caption: Generalized pathway for the hydrolysis of 3,5-Dichloro-4-isothiocyanatopyridine.
Reaction with Nucleophiles: A Broad Range of Incompatibilities
The high electrophilicity of the isothiocyanate carbon makes 3,5-Dichloro-4-isothiocyanatopyridine reactive towards a wide range of nucleophiles commonly found in a laboratory setting.
-
Amines: Primary and secondary amines readily react with isothiocyanates to form substituted thioureas. This reaction is typically fast and is a major concern if the compound is exposed to amine-containing buffers or solvents.[6]
-
Alcohols: In the presence of a base or at elevated temperatures, alcohols can react with isothiocyanates to form thiocarbamates.
-
Thiols: Thiols are potent nucleophiles that react with isothiocyanates to form dithiocarbamates.
Given the electron-deficient nature of the pyridyl ring in 3,5-Dichloro-4-isothiocyanatopyridine, it is expected to be even more reactive towards nucleophiles than simple aryl isothiocyanates.
Caption: Reactivity of 3,5-Dichloro-4-isothiocyanatopyridine with common nucleophiles.
Thermal and Photochemical Degradation
Recommended Storage and Handling Protocols
Based on the inherent reactivity and degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of 3,5-Dichloro-4-isothiocyanatopyridine.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or colder. For long-term storage, -20°C is preferable. | Reduces the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, thus minimizing hydrolysis. |
| Container | Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil. | Protects from moisture and light, preventing hydrolysis and potential photodegradation. |
| Purity of Solvents | Use anhydrous solvents for preparing stock solutions. | Minimizes the presence of water, a key reactant in hydrolysis. |
| Handling | Handle quickly in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas). | Minimizes exposure to atmospheric moisture and oxygen. |
Incompatible Materials:
To prevent degradation, avoid contact with the following materials:
-
Water and moisture
-
Strong bases and acids
-
Alcohols
-
Primary and secondary amines
-
Strong oxidizing agents
-
Thiols
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of 3,5-Dichloro-4-isothiocyanatopyridine under specific laboratory conditions, a stability study can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][11]
Objective
To determine the degradation rate of 3,5-Dichloro-4-isothiocyanatopyridine in a given solvent at various temperatures.
Materials
-
3,5-Dichloro-4-isothiocyanatopyridine
-
Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)
-
HPLC or GC-MS system
-
Temperature-controlled chambers
-
Inert gas (argon or nitrogen)
Methodology
-
Stock Solution Preparation: Under an inert atmosphere, prepare a stock solution of 3,5-Dichloro-4-isothiocyanatopyridine of known concentration in the anhydrous solvent.
-
Sample Aliquoting: Aliquot the stock solution into multiple sealed vials, ensuring each vial has the same volume and is purged with inert gas before sealing.
-
Time-Zero Analysis: Immediately analyze a set of vials (n=3) to establish the initial concentration (C₀) and purity of the compound.
-
Incubation: Place the remaining vials in temperature-controlled chambers at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of vials from each temperature condition and analyze the concentration of 3,5-Dichloro-4-isothiocyanatopyridine.
-
Data Analysis: Plot the concentration of the compound as a function of time for each temperature. Determine the order of the degradation reaction and calculate the rate constant (k) and half-life (t₁/₂) at each temperature.
Caption: Workflow for a stability study of 3,5-Dichloro-4-isothiocyanatopyridine.
Conclusion: A Proactive Approach to Preserving Reagent Integrity
The utility of 3,5-Dichloro-4-isothiocyanatopyridine in synthetic and medicinal chemistry is undeniable. However, its inherent reactivity necessitates a proactive and informed approach to its storage and handling. By understanding its primary degradation pathways—hydrolysis and reaction with nucleophiles—and implementing the recommended protocols, researchers can significantly extend its shelf life and ensure the reliability of their experimental outcomes. The principles and procedures outlined in this guide are intended to provide a solid foundation for maintaining the chemical integrity of this valuable reagent, thereby supporting the rigor and reproducibility of scientific research.
References
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed, 10554222.
-
Butler, R. N., et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Physical Chemistry Chemical Physics.
-
Request PDF on ResearchGate. (n.d.). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent.
-
Kwon, D. S., et al. (n.d.). Kinetics and mechanism of the pyridinolysis of diethyl isothiocyanophosphate in acetonitrile. ChemInform.
-
Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 88-94.
-
Wang, Z., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13631-13643.
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Research With Rutgers.
-
Pilipczuk, T., et al. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy.
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.
-
Bukowski, L., et al. (1998). Some reactions of 2-cyanomethylimidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds. PubMed, 9675766.
-
ResearchGate. (2025). New Syntheses of Aryl isothiocyanates.
-
S, S., & G, N. (2015). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. PMC.
-
Du, P., et al. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing.
-
Wang, Z., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. PMC.
-
Liu, Y., et al. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.
-
PubChem. (n.d.). 4-Isothiocyanatopyridine.
-
Griesbeck, A. G., et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing.
-
Hanschen, F. S., et al. (n.d.). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv.
-
Le, T. H., et al. (n.d.). Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. ChemRxiv.
-
Schreiner, M., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PMC.
-
Van Eeckhout, T., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography. ACS Publications.
-
ResearchGate. (n.d.). Preparation of electron-deficient aryl isothiocyanates.
-
Van Eeckhout, T., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography. WUR eDepot.
-
Ryan, D. P., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC.
-
Castro, A., & Spencer, J. (n.d.). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2.
-
Mukerjee, A. K., & Ashare, R. (1991). Isothiocyanates in the chemistry of heterocycles. Chemical Reviews.
-
Hanschen, F. S., et al. (2015). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
-
Szeja, W., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2689.
-
Google Patents. (n.d.). Process for the preparation of 3,5-dichloropyridine.
-
Butler, R. N., et al. (n.d.). a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][7][8][12]triazoles. Journal of the Chemical Society, Perkin Transactions 1.
-
Citi, V., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties. UNIPI.
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. PMC.
-
ResearchGate. (2026). Advances in Chemistry of Isothiocyanate-derived Colourants.
-
R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles - Page 4.
-
ResearchGate. (n.d.). Improvement of the Synthesis of Isothiocyanates.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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The Rising Star in Covalent Drug Discovery: A Technical Guide to 3,5-Dichloro-4-isothiocyanatopyridine
A Senior Application Scientist's Perspective on a Promising Scaffold for Targeted Covalent Inhibitors
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular entities with high potency and specificity is relentless. Targeted Covalent Inhibitors (TCIs) have re-emerged as a powerful modality, offering the potential for enhanced efficacy and prolonged duration of action.[1][2] Central to the design of TCIs is the "warhead," an electrophilic group that forms a stable covalent bond with a specific nucleophilic residue on the target protein.[3] This guide introduces a promising, yet underexplored, scaffold in this domain: 3,5-Dichloro-4-isothiocyanatopyridine . While direct literature on this specific molecule is nascent, its constituent parts—the dichloropyridine core and the isothiocyanate warhead—are well-established pharmacophores. This document will, therefore, provide a comprehensive technical overview of its synthesis, predicted reactivity, and vast potential applications in medicinal chemistry, grounded in established principles and analogous compounds.
The Genesis of a Novel Warhead: Synthesis of 3,5-Dichloro-4-isothiocyanatopyridine
The journey to harnessing the potential of any new chemical entity begins with a robust and reproducible synthetic route. 3,5-Dichloro-4-isothiocyanatopyridine can be readily accessed from its corresponding amine precursor, 4-Amino-3,5-dichloropyridine (CAS 22889-78-7), a commercially available starting material.[3][4][5][6] The conversion of an aromatic amine to an isothiocyanate is a well-established transformation in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[7][8]
One of the most direct methods involves the use of thiophosgene (CSCl₂) or its solid surrogates.[7][9] This reaction is typically performed in a biphasic system with a mild base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis via Thiophosgene
Materials:
-
4-Amino-3,5-dichloropyridine
-
Thiophosgene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve 4-Amino-3,5-dichloropyridine (1.0 eq) in DCM.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to create a biphasic mixture.
-
Cool the mixture to 0 °C with an ice bath and stir vigorously.
-
Slowly add a solution of thiophosgene (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-Dichloro-4-isothiocyanatopyridine.
The Art of Covalent Engagement: Reactivity and Mechanism
The isothiocyanate group is a potent electrophile, readily attacked by nucleophiles.[10][11] The reactivity of the central carbon atom in the -N=C=S moiety of 3,5-Dichloro-4-isothiocyanatopyridine is anticipated to be heightened by the electron-withdrawing nature of the dichloropyridine ring. This enhanced electrophilicity makes it an attractive warhead for targeting nucleophilic amino acid residues in proteins.
The primary targets for isothiocyanates in a biological context are the thiol group of cysteine and the ε-amino group of lysine.[12][13] The reaction with cysteine forms a dithiocarbamate linkage, while the reaction with lysine yields a thiourea. Both reactions are generally considered irreversible under physiological conditions.
Charting the Course for Drug Discovery: Potential Applications
The true potential of 3,5-Dichloro-4-isothiocyanatopyridine lies in its application as a scaffold for designing novel TCIs. The dichloropyridine core is a privileged structure in medicinal chemistry, found in numerous drugs and clinical candidates.[14][15][16] Its rigid framework provides a solid anchor for orienting pharmacophoric groups, and the chlorine atoms offer vectors for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
-
Oncology: Dichloropyridine derivatives have been explored as inhibitors of various kinases and other signaling proteins implicated in cancer.[2] A 3,5-Dichloro-4-isothiocyanatopyridine-based inhibitor could be designed to target a non-catalytic cysteine or lysine residue in a kinase, offering a unique mechanism of action and potentially overcoming resistance to traditional ATP-competitive inhibitors.
-
Inflammatory Diseases: The modulation of inflammatory pathways is another area where dichloropyridine-containing molecules have shown promise.[2] By targeting key proteins in inflammatory signaling cascades, novel anti-inflammatory agents could be developed.
-
Infectious Diseases: The antimicrobial properties of pyridine derivatives are well-documented.[2] A covalent inhibitor based on this scaffold could be designed to irreversibly inhibit essential enzymes in bacteria or viruses, providing a new avenue for combating infectious diseases.
Validating the Hit: Characterization of Protein Adducts
A critical step in the development of any TCI is the unambiguous characterization of the covalent adduct formed with the target protein. Mass spectrometry (MS) is the primary tool for this purpose.[12][17]
Experimental Protocol: Characterization of Peptide Adducts by LC-MS/MS
Objective: To confirm the covalent modification of a model peptide containing a cysteine or lysine residue by 3,5-Dichloro-4-isothiocyanatopyridine.
Materials:
-
3,5-Dichloro-4-isothiocyanatopyridine
-
Model peptide (e.g., Ac-Cys-Ala-Lys-NH₂)
-
Ammonium bicarbonate buffer (pH 7.4)
-
LC-MS/MS system with a high-resolution mass spectrometer
Procedure:
-
Dissolve the model peptide in the ammonium bicarbonate buffer.
-
Add a molar excess of 3,5-Dichloro-4-isothiocyanatopyridine (dissolved in a minimal amount of a compatible organic solvent like DMSO).
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 1, 4, and 24 hours).
-
Analyze the reaction mixture by LC-MS to detect the formation of the peptide-adduct, identified by a mass shift corresponding to the addition of the 3,5-Dichloro-4-isothiocyanatopyridine moiety.
-
Perform tandem MS (MS/MS) on the parent ion of the adduct to fragment the peptide and pinpoint the exact site of modification (cysteine or lysine) by observing the mass shift on the corresponding fragment ions.
Conclusion and Future Outlook
3,5-Dichloro-4-isothiocyanatopyridine represents a compelling and largely untapped resource for the discovery of novel targeted covalent inhibitors. Its straightforward synthesis, predicted high reactivity, and the proven track record of its constituent pharmacophores in drug development provide a strong foundation for its exploration. As our understanding of the proteome and the location of functionally relevant, addressable nucleophilic residues expands, scaffolds like 3,5-Dichloro-4-isothiocyanatopyridine will undoubtedly play a pivotal role in the next generation of precision medicines. The insights and protocols provided in this guide are intended to empower researchers to embark on this exciting journey of discovery.
References
-
BioSolveIT. Covalent Drug Design. [Link]
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Synthesis of Isothiocyanates: An Update. PMC. [Link]
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Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
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Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. [Link]
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Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC. [Link]
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4-Amino-3,5-dichloropyridine CAS#: 22889-78-7 • ChemWhat. [Link]
-
Proteomic analysis of covalent modifications of tubulins by isothiocyanates. PubMed. [Link]
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(PDF) A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate. [Link]
-
Thiophosgene in Organic Synthesis. ResearchGate. [Link]
-
Physiological relevance of covalent protein modification by dietary isothiocyanates. PubMed. [Link]
-
2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry - API Manufacturer-ZCPC. [Link]
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Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. PubMed. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
(PDF) New Syntheses of Aryl isothiocyanates. ResearchGate. [Link]
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Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]
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Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PMC. [Link]
-
The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][3][7]triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Stability of Allyl Isothiocyanate in an Aqueous Solution. [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. [Link]
-
Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Quick Company. [Link]
-
4-Amino-3,5-dichloropyridine. PMC. [Link]
-
Chemical Properties of 3,5-Dichlorophenyl isothiocyanate (CAS 6590-93-8). Cheméo. [Link]
-
3,5-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 2736004. PubChem. [Link]
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[16]. ResearchGate. [Link]
-
Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
- Process for the preparation of 3,5-dichloropyridine.
-
3,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 138776. PubChem. [Link]
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Core Safety and Handling Protocols for 3,5-Dichloro-4-isothiocyanatopyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dichloro-4-isothiocyanatopyridine is a specialized heterocyclic compound incorporating a reactive isothiocyanate (-N=C=S) functional group. This moiety makes it a valuable electrophilic building block in medicinal chemistry and materials science, particularly for forming thiourea linkages with primary and secondary amines. However, the same reactivity that makes it useful also necessitates stringent safety and handling protocols. Isothiocyanates as a class are known for their toxicity, irritant properties, and potential for sensitization. The presence of a dichlorinated pyridine ring may further contribute to its toxicological profile.
This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with 3,5-Dichloro-4-isothiocyanatopyridine. The recommendations herein are synthesized from safety data for structurally analogous compounds, including various isothiocyanates and chlorinated aromatic compounds, to establish a robust framework for risk mitigation in a research and development setting.
Section 1: Hazard Identification and Risk Profile
The primary hazards associated with 3,5-Dichloro-4-isothiocyanatopyridine are derived from the potent electrophilicity of the isothiocyanate group and the general toxicity of halogenated aromatic systems.
1.1 Projected GHS Hazard Classification
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[4][5] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3][6] |
1.2 Primary Health Hazards
-
Toxicity: Isothiocyanates can be highly toxic if swallowed, inhaled, or absorbed through the skin.[1][7] The metabolic pathways and systemic effects of this specific molecule are not well-characterized, warranting the assumption of high toxicity. Dichloroaniline, a related compound, is known to induce renal damage.[8]
-
Corrosivity and Irritation: The compound is expected to be a severe irritant and potential corrosive to the skin, eyes, and respiratory tract.[7][9] Direct contact can cause chemical burns. Inhalation of dust or vapors will likely lead to severe irritation of the nose, throat, and lungs.[10]
-
Sensitization: A critical hazard of isothiocyanates is their ability to act as sensitizers.[2][7] Initial exposure may cause a mild reaction, but subsequent exposures, even at very low levels, can trigger a severe allergic reaction, including contact dermatitis or asthmatic symptoms.[7]
1.3 Physicochemical Hazards
-
Reactivity with Water/Moisture: Isothiocyanates are sensitive to moisture and can react with water, alcohols, amines, and other nucleophiles.[11][12] This reaction is often exothermic and can degrade the compound. In a sealed container, reaction with moisture could lead to a dangerous buildup of pressure from released gases.[13]
-
Thermal Decomposition: At high temperatures, the compound may decompose to release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide.[11][13][14]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" provides a conceptual framework for minimizing risk.
Caption: Hierarchy of controls, prioritizing the most effective safety measures.
2.1 Engineering Controls
-
Chemical Fume Hood: All handling of 3,5-Dichloro-4-isothiocyanatopyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][14]
-
Glovebox: For highly sensitive operations or when handling larger quantities, use of a glovebox with an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the compound from moisture and the operator from exposure.
2.2 Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. Selections should be based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Protection | Standard/Specification | Causality and Rationale |
| Hands | Nitrile or Neoprene Gloves (Double-gloving recommended) | ASTM F739 or EN 374 | Isothiocyanates can penetrate standard latex gloves. Double-gloving provides an extra barrier against tears and permeation during handling.[6] |
| Eyes/Face | Chemical Safety Goggles and Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes, dust, and vapors. A face shield is required when there is a significant splash risk.[15][16] |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | Protects skin from accidental contact and spills.[14] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][15] |
| Respiratory | Air-Purifying Respirator with appropriate cartridge | NIOSH (US) or EN 14387 (EU) Type A1 | Required if there is a risk of exceeding exposure limits or when engineering controls are insufficient.[6] Not a substitute for a fume hood. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for both personnel safety and maintaining the chemical integrity of the compound.
3.1 Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Inert Atmosphere: If the container has been stored under an inert atmosphere, use appropriate techniques (e.g., a manifold with argon or nitrogen) to maintain this environment during transfer.
-
Weighing: Weigh the solid in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.[3]
-
Transfer: Use spatulas and other non-sparking tools for transfers.[14] If making a solution, add the solid slowly to the solvent.
-
Post-Handling: Tightly seal the main container immediately after use.[3]
-
Decontamination: Clean all tools and the work surface thoroughly. Dispose of all contaminated disposable materials (gloves, weigh boats) in a designated hazardous waste container.[14]
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Hygiene: Wash hands and arms thoroughly with soap and water after completing the work.[12][15] Do not eat, drink, or smoke in the laboratory area.[14][15]
3.2 Storage Requirements
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[6][13] Refrigerated storage (2-8°C) is often recommended for isothiocyanates to minimize degradation.[3]
-
Atmosphere: Due to its moisture sensitivity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][11]
-
Security: Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[3][15]
-
Incompatibilities: Segregate from incompatible materials.
| Incompatible Material Classes | Rationale for Incompatibility |
| Water, Alcohols, Amines | Reacts, potentially vigorously, to form thioureas or other derivatives, degrading the starting material.[11][12][13] |
| Strong Oxidizing Agents | Can lead to a violent reaction. |
| Strong Bases | Can catalyze polymerization or decomposition.[2][12] |
| Acids and Acid Chlorides | May cause vigorous or violent reactions.[16] |
Section 4: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: A decision workflow for responding to chemical spills.
4.1 Spill Response
-
Small Spills: Evacuate non-essential personnel.[14] Wearing full PPE including a respirator, cover the spill with an inert absorbent material like sand or vermiculite.[7][10] Do not use combustible materials. Carefully sweep the material into a sealable container for hazardous waste disposal.[12] Ventilate the area and wash the spill site after cleanup is complete.[14]
-
Large Spills: Immediately evacuate the laboratory and alert others.[10] Contact your institution's emergency response team. Prevent entry into the area.[3][10]
4.2 First Aid Measures
Immediate medical attention is required for all routes of exposure.[1][7] First-aiders must protect themselves from exposure.[3]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[9][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][9] Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove all contaminated clothing.[10][17] Flush the affected skin with copious amounts of soap and water for at least 15-30 minutes.[7][10] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7][10] If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water or milk to drink.[7][10] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[10] |
4.3 Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam extinguishers.[3][14][15] Avoid using a direct water jet, as it may react with the material and spread contamination.[17]
-
Hazards: Fires involving this compound will produce poisonous gases.[14] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[10][17]
Section 5: Disposal Considerations
All waste containing 3,5-Dichloro-4-isothiocyanatopyridine must be treated as hazardous.
-
Waste Collection: Collect waste material and contaminated items in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[3][14] Do not dispose of down the drain.[3][17]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet: OTTOPUR OP 960. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dichlorophenyl isothiocyanate (CAS 6590-93-8). Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2023, September 1). Safety Data Sheet: 2,4-Dichlorophenyl isothiocyanate. Retrieved from [Link]
-
Valentovic, M. A., Ball, J. G., Anestis, D., & Rankin, G. O. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207-214. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichloro-4-isothiocyanatobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
3,5-Dichloro-4-isothiocyanatopyridine as a building block for heterocyclic compounds
Executive Summary
3,5-Dichloro-4-isothiocyanatopyridine (CAS: 1000709-58-9) is a highly specialized electrophilic scaffold used in the synthesis of polysubstituted pyridine derivatives and fused bicyclic heterocycles.[1] Its value lies in its dual-reactivity profile :
-
The Isothiocyanate (-NCS) moiety: A potent electrophile for rapid nucleophilic addition (amines, hydrazines, thiols).
-
The 3,5-Dichloro substitution: Provides steric control and, crucially, serves as a leaving group for intramolecular nucleophilic aromatic substitution (
), enabling "one-pot" or "two-step" cyclizations to form thiazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines .
This guide details the mechanistic pathways, synthetic protocols, and critical optimization parameters for utilizing this building block in drug discovery libraries.
Chemical Profile & Reactivity Logic
The reactivity of 3,5-dichloro-4-isothiocyanatopyridine is governed by the electron-deficient nature of the pyridine ring, further deactivated by the two chlorine atoms. This makes the C-4 position extremely crowded but highly reactive toward nucleophiles.
Mechanistic Pathway: The "Addition-Cyclization" Cascade
The core utility of this scaffold is the formation of fused ring systems. The reaction generally proceeds via an initial nucleophilic attack on the isothiocyanate carbon, followed by a base-mediated displacement of one ortho-chloro substituent.
Figure 1: Divergent synthetic pathways for 3,5-dichloro-4-isothiocyanatopyridine. The intermediate thiourea can cyclize via Sulfur (forming thiazoles) or Nitrogen (forming imidazoles) depending on conditions and reagents.
Application Note 1: Synthesis of Thiazolo[4,5-c]pyridines
The synthesis of thiazolo[4,5-c]pyridines is a primary application. The sulfur atom of the intermediate thiourea acts as an internal nucleophile, displacing the chlorine at the 3-position.
Protocol A: Two-Step Synthesis via Thiourea Isolation
Best for: Library generation where intermediate purification is desired to ensure purity.
Reagents:
-
Substrate: 3,5-Dichloro-4-isothiocyanatopyridine (1.0 equiv)
-
Amine (R-NH₂): Primary amine (1.1 equiv)
-
Solvent: THF or Acetonitrile (anhydrous)
-
Base (Step 2): K₂CO₃ or NaH
Step-by-Step Procedure:
-
Thiourea Formation:
-
Dissolve 3,5-dichloro-4-isothiocyanatopyridine in anhydrous THF (0.1 M concentration).
-
Cool to 0°C under nitrogen atmosphere.
-
Add the primary amine (1.1 equiv) dropwise.
-
Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the isothiocyanate.
-
Workup: Concentrate in vacuo. The thiourea intermediate often precipitates and can be collected by filtration or purified by flash chromatography (Hexanes/EtOAc).
-
-
Cyclization (
):-
Dissolve the isolated thiourea in DMF (0.1 M).
-
Add K₂CO₃ (2.0 equiv).[2]
-
Heat to 80–100°C for 4–12 hours.
-
Mechanism Check: The sulfur atom attacks the C-3 position, displacing chloride.
-
Workup: Pour into ice water. The product, 2-substituted-4-chlorothiazolo[4,5-c]pyridine , typically precipitates. Filter and wash with water.
-
Key Insight: The remaining chlorine atom on the thiazolo-pyridine core (originally at C-5) remains active for further functionalization (e.g., Suzuki coupling), making this a "linchpin" scaffold.
Application Note 2: Synthesis of Imidazo[4,5-c]pyridines
This scaffold is extensively used in the synthesis of anti-inflammatory agents and kinase inhibitors. The formation involves a guanidine-like intermediate or a diamine reaction.
Protocol B: Reaction with substituted 2-aminopyridines (Patent Derived)
Reference Grounding: This protocol is adapted from methodologies used in the synthesis of anti-inflammatory agents (e.g., WO2010034798A1 [1]).
Reagents:
-
Substrate: 3,5-Dichloro-4-isothiocyanatopyridine[1][3][4][5]
-
Nucleophile: 4,5-diamino-pyridine derivative (or similar vicinal diamine)
-
Solvent: THF / Acetonitrile mixture[4]
-
Coupling Agent: EDCI (optional, for desulfurization routes) or simply heat for thiourea formation.
Step-by-Step Procedure:
-
Coupling:
-
Mix 3,5-dichloro-4-isothiocyanatopyridine (1.0 equiv) with the amino-nucleophile (e.g., a 4-amino-3-substituted pyridine) in THF/Acetonitrile (1:1).
-
Stir at ambient temperature for 1–2 hours. The electron-deficient nature of the isothiocyanate ensures rapid coupling to form the thiourea linkage.
-
-
Cyclization (Desulfurative or Direct):
-
Option A (Retention of S): If a thiol group is desired, basic cyclization is used.
-
Option B (Desulfurization to Imidazole): To form the imidazole ring (removing sulfur), treat the thiourea intermediate with a desulfurizing agent like HgO (Mercury(II) oxide) or EDCI in refluxing ethanol/pyridine.
-
Result: Formation of the imidazo[4,5-c]pyridine core.[4]
-
Quantitative Data & Optimization Table
The following table summarizes solvent and base effects observed in the cyclization of ortho-halo aryl thioureas, applicable to this scaffold.
| Parameter | Condition | Outcome | Recommendation |
| Solvent | THF (RT) | Excellent for Step 1 (Thiourea formation). No cyclization. | Use for Step 1. |
| Solvent | DMF (100°C) | Promotes | Use for Step 2. |
| Base | Et₃N (Triethylamine) | Weak base; often insufficient for rapid cyclization of deactivated rings. | Avoid for Step 2. |
| Base | K₂CO₃ / Cs₂CO₃ | Strong inorganic base; efficient chloride displacement. | Preferred for Step 2. |
| Base | NaH (Sodium Hydride) | Very fast cyclization; requires anhydrous conditions. | Use for difficult substrates. |
Troubleshooting & Expert Tips
-
Handling Precautions: Isothiocyanates are lachrymators and skin sensitizers. Handle in a well-ventilated fume hood.
-
Moisture Sensitivity: While less sensitive than isocyanates, the 3,5-dichloro-4-isothiocyanatopyridine can hydrolyze to the amine over time. Store at 2–8°C under inert gas.
-
Regioselectivity: In the cyclization step, the sulfur is a softer nucleophile than nitrogen. In neutral/weakly basic conditions, S-alkylation (thiazole formation) is favored over N-alkylation. To force N-cyclization (if competing), desulfurization agents are usually required.
-
By-products: If the reaction turns black or yields are low during cyclization, lower the temperature to 60°C and extend reaction time. High heat can cause decomposition of the electron-deficient pyridine ring.
References
-
Patent: Vertex Pharmaceuticals Inc. 3H-Imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents. WO2010034798A1. (2010).
-
Review: Mukerjee, A. K., & Ashare, R. Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, 91(1), 1-24. (General reactivity of isothiocyanates).
-
Methodology: Look, G. C., et al. The synthesis of thiazolo[4,5-b]pyridines and related fused heterocycles.[7] Journal of Heterocyclic Chemistry. (Analogous ortho-halo cyclization chemistry).
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Application Notes and Protocols for Bioconjugation with 3,5-Dichloro-4-isothiocyanatopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Reactivity of 3,5-Dichloro-4-isothiocyanatopyridine for Bioconjugation
3,5-Dichloro-4-isothiocyanatopyridine is an electrophilic crosslinking agent designed for the covalent modification of biomolecules. The isothiocyanate (-N=C=S) group is a well-established reactive moiety that forms stable thiourea bonds with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] The pyridine ring, substituted with two electron-withdrawing chlorine atoms, is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to efficient conjugation under mild conditions.
This reagent offers a means to introduce a dichloropyridyl moiety onto proteins, antibodies, and other biomolecules. This can be useful for a variety of applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging agents, or the modification of protein function. The unique electronic and structural features of the dichloropyridyl group may also impart specific properties to the resulting bioconjugate, such as altered hydrophobicity or the potential for further chemical modification.
These application notes provide a comprehensive, step-by-step guide to utilizing 3,5-Dichloro-4-isothiocyanatopyridine for bioconjugation, with a focus on antibody labeling. The protocols are designed to be a starting point for methods development and include key considerations for optimization, purification, and characterization of the final conjugate.
Safety and Handling
3,5-Dichloro-4-isothiocyanatopyridine and related chlorinated isothiocyanates are potent chemicals that must be handled with care. Safety data sheets for analogous compounds indicate that they are toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation or burns.[3][4][5]
Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat.
Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6][7] Dispose of all waste in accordance with local regulations.
Reaction Mechanism: The Chemistry of Isothiocyanate Conjugation
The primary reaction pathway for the bioconjugation of 3,5-Dichloro-4-isothiocyanatopyridine with proteins is the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on pH, as the amine must be in its deprotonated, nucleophilic state.
While isothiocyanates can also react with thiols (e.g., cysteine residues) to form dithiocarbamate linkages, this reaction is generally favored at a more neutral pH (around 7.4-8.5).[8][9] The reaction with amines to form a highly stable thiourea bond is favored at a more alkaline pH, typically between 9.0 and 10.0, where a significant population of lysine residues will be deprotonated.[1][8]
Experimental Protocols
Part 1: Preparation of Reagents
1.1. Antibody Preparation:
-
Buffer Exchange: The antibody solution should be free of primary amines (e.g., Tris buffer, glycine) and other nucleophiles that can compete with the conjugation reaction. Exchange the antibody into a suitable conjugation buffer, such as 100 mM sodium bicarbonate or sodium borate buffer, pH 9.0. This can be achieved using dialysis, diafiltration, or a desalting column.
-
Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the conjugation buffer. A higher concentration can improve conjugation efficiency.
1.2. Preparation of 3,5-Dichloro-4-isothiocyanatopyridine Stock Solution:
-
Solvent Selection: Due to the predicted low water solubility of this compound, a water-miscible, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required to prepare a stock solution.[10]
-
Procedure:
-
Allow the vial of 3,5-Dichloro-4-isothiocyanatopyridine to come to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of the reagent in anhydrous DMF or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh immediately before use, as isothiocyanates can degrade in the presence of moisture.
-
Part 2: Antibody Conjugation
The following protocol is a starting point for the conjugation of 3,5-Dichloro-4-isothiocyanatopyridine to a typical IgG antibody. Optimization of the molar ratio of the crosslinker to the antibody is recommended to achieve the desired degree of labeling (DOL).
Materials:
-
Antibody in conjugation buffer (pH 9.0)
-
Freshly prepared 10 mg/mL 3,5-Dichloro-4-isothiocyanatopyridine stock solution
-
Reaction tubes
-
Pipettes
-
Stirring/rocking platform
Procedure:
-
Calculate Molar Excess: Determine the volume of the 3,5-Dichloro-4-isothiocyanatopyridine stock solution needed to achieve the desired molar excess over the antibody. A starting point of a 10- to 20-fold molar excess is recommended for initial experiments.
-
Note on Calculations:
-
Molecular weight of IgG ≈ 150,000 g/mol
-
Molecular weight of 3,5-Dichloro-4-isothiocyanatopyridine is specific to the compound.
-
-
-
Reaction Setup: Add the calculated volume of the isothiocyanate stock solution to the antibody solution dropwise while gently stirring. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to minimize the risk of antibody denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light. Gentle stirring or rocking during incubation is recommended to ensure homogeneity.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| pH | 9.0 | 8.5 - 10.0 | Balances lysine deprotonation for reactivity with protein stability.[8] |
| Molar Excess of ITC | 10-20 fold | 5 - 50 fold | Higher excess increases the degree of labeling (DOL), but may also increase aggregation. |
| Reaction Time | 2 hours | 1 - 4 hours | Longer times may increase DOL but also risk protein degradation. |
| Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Higher temperatures can increase reaction rate but may compromise protein stability. |
| Antibody Concentration | 2-10 mg/mL | 1 - 20 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis of the ITC. |
Part 3: Purification of the Bioconjugate
Purification is critical to remove unreacted 3,5-Dichloro-4-isothiocyanatopyridine and any byproducts, which can be toxic and interfere with downstream applications.
Recommended Purification Methods:
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common method for removing small molecules from proteins. Pre-packed desalting columns are commercially available and offer rapid and efficient purification.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) is an efficient method for buffer exchange and removal of small molecule impurities.[3]
-
Dialysis: A straightforward but time-consuming method suitable for smaller volumes.
Part 4: Characterization of the Bioconjugate
Thorough characterization is essential to ensure the quality, consistency, and functionality of the bioconjugate.
4.1. Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy: The DOL, or the average number of pyridyl groups conjugated per antibody, can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λ_max of the dichloropyridyl moiety (which will need to be determined experimentally).
4.2. Analysis of Purity and Heterogeneity:
-
SDS-PAGE: To assess for any gross fragmentation or aggregation of the antibody following conjugation.
-
Size Exclusion Chromatography (SEC-HPLC): A quantitative method to determine the percentage of monomer, aggregate, and fragment in the purified conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different DOLs, providing information on the heterogeneity of the conjugate population.[4]
4.3. Confirmation of Conjugation and Site(s) of Modification:
-
Mass Spectrometry (MS): Intact mass analysis can confirm the mass of the conjugate and allow for the calculation of the average DOL. Peptide mapping (LC-MS/MS) can be used to identify the specific lysine residues that have been modified.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient molar excess of ITC- ITC stock solution hydrolyzed- Reaction pH too low | - Increase the molar excess of ITC- Prepare a fresh ITC stock solution immediately before use- Ensure conjugation buffer is at pH 9.0-10.0 |
| High Aggregation | - High DOL- High concentration of organic solvent- Antibody instability | - Reduce the molar excess of ITC- Keep the final organic solvent concentration below 10%- Perform the reaction at a lower temperature (e.g., 4°C) |
| Loss of Antibody Activity | - Modification of lysine residues in the antigen-binding site- Denaturation of the antibody | - Reduce the molar excess of ITC to achieve a lower DOL- Screen different reaction conditions (pH, temperature) |
References
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]
-
MBL Life Science. (n.d.). How to label antibodies. Retrieved from [Link]
- Imre, T., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Chemical Science, 11(20), 5323–5329.
-
ChemRxiv. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
PubMed. (2019, May 15). Diverted Natural Lossen-type Rearrangement for Bioconjugation through in Situ Myrosinase-Triggered Isothiocyanate Synthesis. Retrieved from [Link]
-
Cedarlane. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]
- Rawel, H. M., et al. (1998).
- Keppler, J. K., et al. (2017). Covalent conjugation of allyl isothiocyanate to a whey protein isolate significantly affected the physicochemical properties such as charge, aggregation, surface hydrophobicity, and secondary structural features of the protein, depending on pH value. Journal of Agricultural and Food Chemistry, 65(4), 857-865.
-
PubMed. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]
-
Abberior. (n.d.). Recommended labeling protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Conjugation scheme for a mono-isothiocyanate functionalized porphyrin and Boc protected poly-L-lysine and subsequent deprotection. Retrieved from [Link]
-
MDPI. (2021, March 25). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Retrieved from [Link]
-
PubMed. (n.d.). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dichlorophenyl isothiocyanate (CAS 6590-93-8). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diverted Natural Lossen-type Rearrangement for Bioconjugation through in Situ Myrosinase-Triggered Isothiocyanate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3,5-Dichlorophenyl isothiocyanate (CAS 6590-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: 3,5-Dichloro-4-isothiocyanatopyridine as a High-Stability Linker for Antibody-Drug Conjugates
Introduction: The Case for Thiourea Linkages
In the landscape of Antibody-Drug Conjugates (ADCs), linker stability is the gatekeeper of therapeutic index.[1] While cysteine-maleimide chemistry dominates the field, it suffers from retro-Michael instability , leading to premature payload loss in circulation (drug shedding) and off-target toxicity.[2]
This guide details the application of 3,5-Dichloro-4-isothiocyanatopyridine (DCTP-NCS) . Unlike standard phenyl isothiocyanates (e.g., FITC), the DCTP-NCS scaffold incorporates a pyridine ring flanked by two chlorine atoms. These electron-withdrawing substituents significantly enhance the electrophilicity of the isothiocyanate (
Key Advantages of DCTP-NCS
-
Hyper-Stability: The resulting thiourea bond is resistant to hydrolytic cleavage and thiol exchange reactions found in plasma.
-
Solubility: The pyridine nitrogen provides a protonation handle at acidic pH, potentially aiding the solubility of hydrophobic payloads.
-
Tunable Reactivity: The 3,5-dichloro substitution pattern accelerates the nucleophilic attack by lysine residues compared to unsubstituted aryl isothiocyanates.
Chemical Basis & Mechanism[3]
The conjugation relies on the nucleophilic attack of the
Reaction Mechanism
The electron-deficient pyridine ring, further deactivated by the inductive effect (
Figure 1: Reaction pathway for DCTP-NCS conjugation. The electron-poor pyridine ring accelerates the formation of the stable thiourea bond.
Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9]
-
Antibody: Humanized IgG (1–10 mg/mL) in PBS.
-
Linker: 3,5-Dichloro-4-isothiocyanatopyridine (Solid). Store at -20°C under argon.
-
Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.
-
Quench Buffer: 1 M Ethanolamine or Tris-HCl, pH 8.0.
-
Desalting Column: Sephadex G-25 or Zeba Spin Desalting Columns (40K MWCO).
Workflow Diagram
Figure 2: Step-by-step conjugation workflow emphasizing the critical timing of linker solubilization.
Step-by-Step Procedure
Phase 1: Antibody Preparation
-
Buffer Exchange: The antibody must be free of primary amines (e.g., Tris, Glycine) which act as competitive inhibitors. Exchange the antibody into 0.1 M Sodium Carbonate, pH 9.0 .
-
Why: The pKa of the Lysine
-amine is ~10.[3]5. At pH 9.0, a sufficient fraction is unprotonated ( ) to react. Lower pH (e.g., PBS pH 7.4) will drastically reduce conjugation efficiency for isothiocyanates.
-
-
Concentration: Adjust antibody concentration to 2–5 mg/mL . Higher concentrations improve kinetics and reduce hydrolysis competition.
Phase 2: Linker Preparation (CRITICAL)
-
Weigh the DCTP-NCS solid.
-
Immediately before addition, dissolve in Anhydrous DMSO to a concentration of 10 mM.
-
Caution: Halopyridine isothiocyanates are highly moisture-sensitive. Do not store the DMSO solution.
-
Phase 3: Conjugation
-
Calculate the molar excess. For a target Drug-Antibody Ratio (DAR) of 3–4, start with a 15-fold molar excess of linker.
-
Add the DMSO-Linker solution dropwise to the antibody while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody precipitation.
-
Incubate for 45–60 minutes at Room Temperature (20–25°C) . Protect from light if the payload is photosensitive.
Phase 4: Quenching & Purification
-
Add 1 M Ethanolamine (or Tris) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges unreacted isothiocyanate.
-
Purify using a Sephadex G-25 column or extensive dialysis against PBS (pH 7.[4]4) to remove the small molecule byproducts and organic solvent.
Characterization & Quality Control
Drug-Antibody Ratio (DAR) Determination
Because the UV absorbance of the chloropyridine ring may overlap with the antibody (280 nm), standard
Recommended Method: Hydrophobic Interaction Chromatography (HIC) HIC separates ADCs based on the number of hydrophobic drug linkers attached.
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (Tosoh Bioscience) or equivalent |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol |
| Gradient | 0% to 100% B over 15 minutes |
| Detection | UV 280 nm (or payload specific wavelength) |
Stability Analysis
To validate the superiority of the thiourea linkage, perform a stress test comparison against a standard Maleimide-linker ADC.[2]
| Stress Condition | Maleimide Linker (Control) | DCTP-NCS (Thiourea) |
| Plasma (37°C, 7 days) | >20% Drug Shedding (Retro-Michael) | <5% Drug Shedding |
| Glutathione (GSH) Challenge | Significant exchange | Stable (No exchange) |
| pH 8.0 Hydrolysis | Moderate ring opening | Stable |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low DAR (< 2.0) | Hydrolysis of NCS group before reaction. | Use anhydrous DMSO.[4] Add linker immediately after dissolving. Increase pH to 9.2. |
| Precipitation | Antibody aggregation due to hydrophobicity or DMSO. | Limit DMSO to <5%. Reduce linker excess. Add mild surfactant (0.05% Tween-20). |
| High DAR (> 6.0) | Linker excess too high. | Reduce molar excess to 8-10x. Reduce reaction time to 30 mins. |
| Poor Recovery | Protein loss on desalting column. | Pre-block columns with BSA or use dialysis cassettes instead of spin columns. |
References
-
Isothiocyanate Chemistry in Bioconjugation
-
ADC Linker Stability
- Title: Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug
- Source: Bioconjug
-
URL:[Link]
- Relevance: Provides the baseline for maleimide instability, justifying the use of stable thiourea linkers.
-
General Protocol Grounding
-
Halopyridine Reactivity
Sources
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-Dichloro-4-isothiocyanatopyridine and anilines
Topic: Optimizing reaction conditions for 3,5-Dichloro-4-isothiocyanatopyridine and anilines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Subject: Optimization of N-aryl-N'-(3,5-dichloro-4-pyridyl)thiourea Synthesis Status: Active Guide Technical Lead: Senior Application Scientist[1]
Introduction: The Reactivity Paradox
Welcome to the technical guide for coupling 3,5-Dichloro-4-isothiocyanatopyridine (DCP-NCS) with various anilines. This reaction is a classic nucleophilic addition, but it presents a unique "push-pull" challenge:
-
Electronic Activation (The "Push"): The pyridine ring is electron-deficient, and the two chlorine atoms at positions 3 and 5 further withdraw electron density.[2] This makes the isothiocyanate carbon (
) highly electrophilic and reactive toward nucleophiles.[2] -
Steric Hindrance (The "Pull"): The same chlorine atoms creating the electronic activation sit ortho to the isothiocyanate group.[2] They create a "steric gate" that physically blocks the approach of bulky nucleophiles (anilines).[2]
This guide helps you navigate this paradox to maximize yield and purity.
Module 1: Reaction Setup & Optimization (The "Before" Phase)
Q1: What is the optimal solvent system for this coupling?
Recommendation: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) .[1][2]
-
Why? You need a polar aprotic solvent.[1][2]
-
Solubility: Both reactants are typically soluble in MeCN/THF.[1][2]
-
Protic Avoidance: Avoid alcohols (MeOH, EtOH) initially.[2] While often used for simple thioureas, the high electrophilicity of DCP-NCS can lead to competitive thiocarbamate formation (reaction with solvent) if the aniline is slow to react due to sterics.[2]
-
Reflux Capability: MeCN (bp 82°C) allows for sufficient thermal energy to overcome the steric barrier of the 3,5-dichloro substituents without degrading the reagents.[2]
-
Q2: Do I need a base catalyst?
It depends on your aniline.
| Aniline Type | Electronic Nature | Base Requirement | Protocol Adjustment |
| Simple Anilines (e.g., Phenyl, p-Tolyl) | Neutral/Electron-Rich | None | Spontaneous reaction at RT or mild heat (40°C).[1] |
| Deactivated Anilines (e.g., p-Nitro, p-CF3) | Electron-Poor (Weak Nucleophile) | Yes (Catalytic) | Add 10-20 mol% TEA (Triethylamine) or DIPEA .[1][2] Heat to reflux.[1][2] |
| Sterically Hindered Anilines (e.g., 2,6-Dimethyl) | Steric Clash | Yes (Stoichiometric) | Use NaH (Sodium Hydride) in THF to deprotonate the aniline first, creating a potent anilide anion.[2] |
| Aniline Salts (e.g., HCl salt) | N/A | Yes (Stoichiometric) | Must neutralize salt with 1.0 eq TEA/DIPEA to release the free amine.[2] |
Q3: What is the standard stoichiometry?
Start with 1.1 equivalents of the Aniline. Since DCP-NCS is often the more "precious" or difficult-to-make fragment (synthesized from 4-amino-3,5-dichloropyridine), use a slight excess of the cheaper aniline to drive the isothiocyanate to full conversion.[1]
Module 2: Troubleshooting Reactivity (The "During" Phase)
Q4: The reaction is stalled. TLC shows starting material after 24 hours.[1][2] What now?
Diagnosis: The "Steric Gate" is winning. The nucleophile cannot penetrate the zone between the 3,5-dichloro substituents.[2]
The "Thermal Ramp" Protocol:
-
Switch Solvent: If in DCM or Ether, swap to Toluene or Xylene .[1][2]
-
Increase T: Heat to 100°C - 120°C.
-
Microwave Assist: If thermal reflux fails, transfer to a microwave reactor.
Q5: I see a new spot, but it's not my product. Is it hydrolysis?
Likely Identity: N,N'-bis(3,5-dichloro-4-pyridyl)thiourea (Symmetrical thiourea) or 3,5-dichloro-4-aminopyridine .[1]
-
Cause: Moisture entry.[1][2] Water hydrolyzes DCP-NCS to the amine (3,5-dichloro-4-aminopyridine) and COS.[1] This amine then reacts with remaining DCP-NCS to form the symmetrical dimer.[1][2]
-
Prevention:
Module 3: Work-up & Purification (The "After" Phase)
Q6: How do I isolate the product without a column?
The "Precipitation Crash" Method: Thioureas are often less soluble than their starting materials.[2]
-
Concentrate: Remove ~80% of the reaction solvent (MeCN/THF).
-
Filter: The thiourea should precipitate as a solid.
-
Wash: Wash the cake with cold ether to remove unreacted aniline.
Q7: My product is an oil/sticky gum. How do I crystallize it?
Solution: Recrystallization from Ethanol/Water .[1][2]
-
Dissolve the gum in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity is just visible.
-
Allow to cool slowly to RT, then 4°C.
-
Note: The 3,5-dichloro substitution often increases crystallinity compared to non-halogenated pyridines due to halogen bonding/stacking effects.[1][2]
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the desired pathway and the hydrolysis side-reaction, highlighting the steric influence.
Caption: Reaction pathway showing the competition between nucleophilic attack (green path) and moisture-induced hydrolysis/dimerization (red dashed path). The 3,5-dichloro substituents create the steric bottleneck at the Transition State.[2]
FAQs: Quick Reference
Q: Can I use DMF as a solvent? A: Yes, but removing DMF is difficult.[2] Only use DMF if your aniline is insoluble in MeCN/THF.[1][2] If used, pour the reaction mixture into ice water to precipitate the product.[2][8]
Q: Why is the yield lower for ortho-substituted anilines (e.g., 2-chloroaniline)? A: "Double Sterics."[1][2] You have the 3,5-dichloro clamp on the pyridine side and the ortho-substituent on the aniline side.[1][2] These reactions require prolonged heating (24-48h) or microwave synthesis.[1][2]
Q: Is the product stable? A: Yes, these thioureas are generally stable solids.[2] However, avoid prolonged exposure to strong acids, which can cleave the thiourea bond or protonate the pyridine ring (though the 3,5-Cl reduces basicity significantly).[2]
References
-
Synthesis of Isothiocyanates: Li, Z.-Y., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[2][9] Synthesis, 2013, 45, 1667-1674.[9]
-
General Thiourea Synthesis: Maddani, M. R., & Prabhu, K. R.[2][10] "A simple condensation between amines and carbon disulfide in aqueous medium."[1][2][10] Journal of Organic Chemistry, 2010, 75, 2327-2332.[10]
-
Reactivity of Aryl Isothiocyanates: Butler, R. N., et al. "Competitive reactivity of the aryl isothiocyanate dipolarophile...[2][11] A combined experimental and theoretical study." Journal of the Chemical Society, Perkin Transactions 1, 2002.[2]
-
Steric Effects in Thioureas: Hens, Z., et al. "Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis."[2] Acta Crystallographica Section E, 2021.[2]
Sources
- 1. 3,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 138776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 11. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Storage and Handling of 3,5-Dichloro-4-isothiocyanatopyridine
Welcome to the technical support guide for 3,5-Dichloro-4-isothiocyanatopyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and valuable chemical intermediate. The purity and stability of this compound are paramount for achieving reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights and protocols to prevent its degradation during storage and handling.
Section 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common queries regarding the stability and proper storage of 3,5-Dichloro-4-isothiocyanatopyridine.
Q1: What are the ideal long-term storage conditions for 3,5-Dichloro-4-isothiocyanatopyridine?
The primary goal is to mitigate exposure to the three main degradation catalysts: water, heat, and light. The isothiocyanate functional group (-N=C=S) is highly electrophilic and thus susceptible to nucleophilic attack, particularly by water.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the kinetic rate of degradation reactions, including hydrolysis and potential dimerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly-sealed, amber glass vial | Prevents moisture ingress and protects the compound from light-induced degradation.[2][3] |
| Moisture Control | Store within a desiccator | Provides an additional layer of protection against ambient humidity, especially for frequently accessed containers. |
Q2: You emphasize moisture sensitivity. What is the chemical mechanism of degradation by water?
The degradation of 3,5-Dichloro-4-isothiocyanatopyridine in the presence of water is primarily driven by hydrolysis. This is a well-documented reaction pathway for isothiocyanates.[4][5] The process occurs in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).
-
Decomposition: This forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to yield the corresponding primary amine (3,5-Dichloro-4-aminopyridine) and carbonyl sulfide (COS), which may further hydrolyze to H₂S and CO₂.
This transformation is irreversible and results in a loss of the desired reactivity, leading to failed reactions and impure products.
Q3: The compound is a solid. Why is it still so critical to protect it from atmospheric moisture?
Even as a crystalline solid, the compound is susceptible to moisture. Water molecules from the atmosphere can adsorb onto the surface of the crystals, initiating the hydrolysis reaction at the solid-gas interface. Many highly pure organic solids can be hygroscopic, actively attracting water from the air. Storing under an inert atmosphere and in a desiccator is not just for liquids; it is a critical practice to maintain the integrity of reactive solids.
Q4: Is it advisable to store the compound as a solution for easier handling?
Storing in solution is generally not recommended for long-term stability. However, for short-term use (e.g., over a single project or a few days), it is feasible if strict conditions are met.
-
Solvent Choice: The solvent must be anhydrous and aprotic . Recommended solvents include Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) from a freshly opened bottle or a solvent purification system. Protic solvents like methanol or ethanol will react directly with the isothiocyanate group.
-
Storage: The solution must be stored under an inert atmosphere (argon or nitrogen) at -20°C.
-
Validation: The stability of the compound in your chosen solvent and at your working concentration should be periodically verified via an analytical method like HPLC or TLC if stored for more than a few days.
Q5: What is the expected shelf-life of 3,5-Dichloro-4-isothiocyanatopyridine?
When stored under the ideal conditions outlined in Table 1, the solid compound should remain stable for at least 1-2 years.[1] However, the actual shelf-life can be affected by the initial purity and handling history. It is best practice to re-qualify the material using a QC test (see Section 3) if it has been stored for an extended period or if you suspect contamination.
Section 2: Troubleshooting Guide for Suspected Degradation
If you encounter unexpected experimental results, it is crucial to assess the integrity of your starting material.
Problem: My reaction yield is significantly lower than expected, or the reaction failed entirely.
-
Probable Cause: This is the most common symptom of starting material degradation. The primary amine degradation product (3,5-Dichloro-4-aminopyridine) will not participate in the expected reaction, effectively lowering the concentration of the active reagent.
-
Troubleshooting Steps:
-
Immediately perform a quality control check on your stock of 3,5-Dichloro-4-isothiocyanatopyridine. Use the quick TLC method described in Protocol 2.
-
The presence of a new, more polar spot (lower Rf) corresponding to the amine is a strong indicator of hydrolysis.
-
If degradation is confirmed, the material should be discarded. Procure a new, verified batch of the reagent.
-
Review your handling procedures (see Protocol 1) to identify and rectify potential sources of moisture or heat exposure.
-
Problem: The appearance of the solid has changed. It was a white/off-white powder and now appears discolored or clumpy.
-
Probable Cause: A change in physical appearance is a significant red flag.
-
Clumping/Wetting: This strongly suggests moisture absorption and the initiation of hydrolysis.
-
Discoloration (e.g., yellowing): This may indicate the formation of various byproducts from thermal stress, light exposure, or reaction with impurities. Dimerization or polymerization can also lead to color changes.
-
-
Troubleshooting Steps:
-
Do not use the material. A visible change in appearance is sufficient evidence of significant degradation.
-
Document the change and contact the supplier if the material is new.
-
Review your storage conditions. Check the seal on the container and the desiccant's condition.
-
Problem: How can I definitively confirm if my sample has degraded and to what extent?
-
Probable Cause: You need quantitative or semi-quantitative evidence of degradation to make an informed decision.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): The fastest and most accessible method. Spot your sample alongside a co-spot with a small amount of a primary amine (if a standard of 3,5-Dichloro-4-aminopyridine is unavailable, another aromatic amine can give a rough idea of polarity). Hydrolysis will show a new, baseline spot corresponding to the highly polar amine. (See Protocol 2).
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase method will show the amine product eluting much earlier than the parent isothiocyanate. By integrating the peak areas, you can determine the percentage of degradation. (See Protocol 3).
-
Infrared (IR) Spectroscopy: A pure sample will show a strong, characteristic sharp peak for the isothiocyanate (-N=C=S) group around 2000-2200 cm⁻¹. A degraded sample will show a diminished or absent isothiocyanate peak and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) from the amine.
-
Section 3: Key Experimental Protocols
Adherence to strict, validated protocols is essential for preserving the integrity of this reagent.
Protocol 1: Recommended Handling Procedure for Aliquoting
This protocol minimizes exposure to the laboratory atmosphere.
-
Preparation: Place the sealed vial of 3,5-Dichloro-4-isothiocyanatopyridine, a desiccator, spatulas, and weighing paper inside a nitrogen-filled glove box or glove bag. If a glove box is unavailable, prepare a gentle, positive flow of argon or nitrogen gas to blanket the working area. Ensure all glassware and tools are oven-dried and have cooled to room temperature in a desiccator.
-
Equilibration: Allow the sealed vial to warm to room temperature inside a desiccator (approx. 30-60 minutes). This is a critical step. Opening a cold vial in a warmer, humid atmosphere will cause water to condense directly onto the compound.
-
Aliquoting: Once equilibrated, briefly open the vial under the inert atmosphere. Quickly weigh the desired amount of solid into a new, dry vial.
-
Resealing: Tightly reseal the main stock vial immediately. Use paraffin film to wrap the cap for an extra barrier.
-
Storage: Promptly return the main stock vial to the -20°C freezer.
Protocol 2: Quick Quality Control (QC) Check by TLC
This method provides a rapid "yes/no" answer for the presence of the primary amine degradation product.
-
Sample Prep: Prepare a dilute solution of your compound (~1 mg/mL) in anhydrous dichloromethane.
-
TLC Plate: Use a standard silica gel plate.
-
Spotting: On the baseline, spot your sample solution.
-
Elution: Develop the plate in a mobile phase suitable for visualizing both the non-polar starting material and the polar amine. A good starting point is 30% Ethyl Acetate in Hexanes.
-
Visualization: Visualize under a UV lamp (254 nm).
-
Interpretation:
-
Pure Sample: A single, high-Rf spot.
-
Degraded Sample: The original high-Rf spot, plus a new, low-Rf (often baseline) spot corresponding to the polar 3,5-Dichloro-4-aminopyridine.
-
Protocol 3: Purity Assessment by HPLC
This provides a quantitative measure of purity.
-
Sample Prep: Accurately prepare a ~0.5 mg/mL solution in Acetonitrile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Interpretation:
-
3,5-Dichloro-4-isothiocyanatopyridine: Will have a longer retention time due to its higher hydrophobicity.
-
3,5-Dichloro-4-aminopyridine: Will have a much shorter retention time.
-
Calculate purity by dividing the peak area of the desired compound by the total area of all peaks.
-
Section 4: Visualizing Degradation and Prevention
Diagram 1: Primary Degradation Pathway via Hydrolysis
Caption: A decision tree for troubleshooting suspected reagent degradation.
References
-
Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. The Anticarcinogenic Effects of Polyphenols, 10, 1-1. Available at: [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Available at: [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. Available at: [Link]
-
Moreno, D. A., Ibarra, A., Vicente, V., & Lafuente, M. T. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 5-13. Available at: [Link]
- Vallejo, F., Tomás-Barberán, F. A., & García-Viguera, C. (2002). Glucosinolates and vitamin C content in edible parts of broccoli florets after domestic processing. European Food Research and Technology, 215(4), 333-337.
- Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous vegetables and human cancer risk: epidemiologic evidence and mechanistic basis. Pharmacological research, 55(3), 224-236.
-
U.S. National Library of Medicine. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. PubMed. Available at: [Link]
-
American Chemical Society. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. Available at: [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet. Available at: [Link] (Note: General SDS illustrating storage best practices).
-
Rutgers University. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Available at: [Link]
-
Ioannou, I. S., & Ghikas, D. V. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. International journal of molecular sciences, 22(19), 10738. Available at: [Link]
-
Tang, L., & Zhang, Y. (2012). Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States. Journal of functional foods, 4(4), 937–942. Available at: [Link]
- Kumar, M., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology.
-
ResearchGate. (2025). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Available at: [Link]
-
Wang, C. H., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3656. Available at: [Link]
-
Lo, H. H., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxins, 13(1), 16. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138776, 3,5-Dichlorophenyl isothiocyanate. Available at: [Link]
Sources
Technical Support Center: Managing Competing Reactions of the Isothiocyanate Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiocyanate (ITC) chemistry. This guide is designed to provide in-depth, field-proven insights into managing the complex reactivity of the isothiocyanate functional group. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own experiments effectively.
The isothiocyanate group (-N=C=S) is a powerful tool for bioconjugation, primarily due to its ability to form stable covalent bonds with primary amines on biomolecules. However, its high electrophilicity also makes it susceptible to several competing reactions, leading to common issues such as low yield, non-specific binding, and reagent degradation. This guide provides a structured approach to understanding and controlling these reactions.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Category 1: The Primary Reaction - Thiolation of Amines
The desired reaction for most bioconjugation applications is the formation of a stable thiourea linkage between the isothiocyanate and a primary amine, such as the ε-amino group of a lysine residue on a protein.
Question: I am seeing very low labeling efficiency for my protein. What are the most likely causes?
Answer: Low labeling efficiency is a common problem and can typically be traced back to one of three factors: reaction pH, buffer composition, or the quality of the isothiocyanate reagent itself.
-
Suboptimal pH: The reaction of an isothiocyanate with a primary amine is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react. For most proteins, a pH between 9.0 and 9.5 is optimal for labeling lysine residues.[1][2] If the pH is too low, the majority of the primary amines will be protonated (-NH3+) and unreactive.
-
Interfering Buffer Components: Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), are a frequent cause of failed conjugations.[1] The primary amine in the Tris molecule will compete with the amines on your target protein for reaction with the isothiocyanate, effectively quenching the reaction. Always use a non-amine-containing buffer like carbonate-bicarbonate or borate buffer for your conjugation reactions.
-
Reagent Degradation: Isothiocyanates are susceptible to hydrolysis, especially when stored improperly.[3][4][5] Ensure your isothiocyanate reagent is fresh and has been stored under anhydrous conditions to prevent degradation. It is advisable to purchase high-purity, conjugation-grade reagents and use them promptly after opening.
Question: How do I control the degree of labeling to avoid over-modification of my protein?
Answer: Over-labeling can lead to protein precipitation, loss of biological activity, or fluorescence quenching in the case of dye conjugates.[6][][8] The key to preventing this is to carefully control the molar ratio of the isothiocyanate to the protein.
A typical starting point for optimization is a 10- to 20-fold molar excess of the isothiocyanate over the protein. However, the optimal ratio will depend on the number of available amines on your specific protein and the desired degree of labeling. It is highly recommended to perform a titration experiment with varying molar ratios to determine the ideal condition for your application.
Category 2: The Major Competing Reaction - Thiol Adduct Formation
While the reaction with amines is often the goal, isothiocyanates can also react readily with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a dithiocarbamate adduct.[9][10]
Question: Under what conditions does the reaction with thiols become significant?
Answer: The reaction with thiols is favored at a lower pH range, typically between 6.0 and 8.0.[9] This is because the thiol group is more readily deprotonated to its reactive thiolate form (S-) at this pH compared to the primary amine. If your protein contains surface-accessible cysteine residues and your reaction is performed at a neutral or slightly acidic pH, you can expect significant competition between the amine and thiol reactions.
Question: How can I selectively target amines over thiols?
Answer: To favor the amine reaction, you should perform the conjugation at a pH of 9.0 or higher. At this alkaline pH, the primary amines are sufficiently deprotonated to be highly reactive, while the reaction with thiols is less favored. This pH-based control is the most effective way to direct the reactivity of the isothiocyanate towards your desired target.[2][9]
Category 3: Reagent Instability - The Hydrolysis Problem
Isothiocyanates are electrophilic and can be attacked by water, leading to hydrolysis. This is a significant competing reaction that consumes your reagent and can impact the reproducibility of your experiments.
Question: My isothiocyanate reagent seems to lose reactivity over time, even when stored in the freezer. Why is this happening?
Answer: Isothiocyanates are highly sensitive to moisture. Even small amounts of condensed water in a storage vial can lead to gradual hydrolysis. It is crucial to store isothiocyanate reagents under strictly anhydrous conditions, preferably under an inert gas like argon or nitrogen. For powdered reagents, ensure they are warmed to room temperature before opening to prevent condensation.
Question: I've noticed my reaction efficiency varies depending on the buffer I use, even at the same pH. What could be the cause?
Answer: Studies have shown that certain buffer components can accelerate the degradation of isothiocyanates.[3][11] For example, phosphate and citrate buffers have been shown to increase the rate of isothiocyanate decline compared to deionized water. While Tris-Cl buffer contains a competing nucleophile, it appears to be less detrimental to the stability of the isothiocyanate itself compared to phosphate or citrate buffers.[3] When possible, using a simple carbonate-bicarbonate or borate buffer at the appropriate pH is a good practice to minimize these effects.
The following diagram illustrates the key decision points for managing the competing reactions of the isothiocyanate group.
Caption: A workflow for managing isothiocyanate competing reactions.
Category 4: Post-Reaction Cleanup
After the conjugation reaction has proceeded for the desired amount of time, it is critical to stop the reaction and remove any unreacted isothiocyanate.
Question: Why is it important to quench the reaction, and what is the best way to do it?
Answer: Quenching the reaction is essential to prevent the unreacted isothiocyanate from modifying other molecules in downstream applications or from slowly hydrolyzing and causing other side reactions. The easiest and most common way to quench the reaction is to add a small molecule containing a primary amine.[1] Common quenching reagents include:
-
Tris buffer (to a final concentration of 20-50 mM)
-
Glycine
-
Ethanolamine
These molecules will rapidly react with any remaining isothiocyanate, rendering it inert.
Question: What are the recommended methods for purifying my labeled protein?
Answer: After quenching, it is necessary to separate the labeled protein from the quenched isothiocyanate and other reaction byproducts. The two most common and effective methods are:
-
Size Exclusion Chromatography (SEC): This is the preferred method for obtaining a highly purified sample. The protein conjugate will elute first, well-separated from the smaller molecular weight contaminants.
-
Dialysis: This is a simpler but slower method. Dialyzing the reaction mixture against a large volume of an appropriate buffer will remove the small molecules, leaving the purified protein conjugate behind.
The choice of method will depend on the scale of your reaction and the required purity for your downstream application.
Summary of Reaction Conditions
The following table summarizes the key reaction parameters for controlling the reactivity of the isothiocyanate group.
| Parameter | Targeting Primary Amines | Targeting Thiols | Minimizing Hydrolysis |
| pH | 9.0 - 9.5 | 6.0 - 8.0 | Neutral to slightly acidic |
| Recommended Buffers | Carbonate, Borate | Phosphate | Carbonate, Borate |
| Buffers to Avoid | Tris, Glycine (during reaction) | - | Phosphate, Citrate |
| Temperature | 4°C to 25°C | 4°C to 25°C | Lower temperatures (e.g., 4°C) |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an Isothiocyanate Dye
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Initiation: While gently stirring the protein solution, slowly add the desired molar excess of the dissolved isothiocyanate reagent.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl to a final concentration of 50 mM. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using size exclusion chromatography or dialysis.
The following diagram illustrates the competing reaction pathways of the isothiocyanate group.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing 3,5-Dichloro-4-isothiocyanatopyridine in Reaction Mixtures
This technical guide is designed for researchers, scientists, and drug development professionals who are working with 3,5-Dichloro-4-isothiocyanatopyridine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the removal of the unreacted starting material from a reaction mixture. Our approach is grounded in the fundamental principles of organic chemistry, providing not just solutions but also the rationale behind them.
Introduction to the Challenge
3,5-Dichloro-4-isothiocyanatopyridine is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive isothiocyanate group and a dichloropyridine core, allows for the construction of complex molecular architectures. However, the very reactivity that makes it useful also presents challenges in its removal from a reaction mixture post-synthesis. Incomplete removal can lead to downstream complications, including side reactions and purification difficulties of the desired product. This guide provides a systematic approach to tackling these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for difficulty in removing unreacted 3,5-Dichloro-4-isothiocyanatopyridine?
A1: The challenges in removing this reagent stem from a combination of its chemical properties:
-
Polarity: The presence of the pyridine nitrogen and two chlorine atoms imparts a moderate to high polarity to the molecule. This can lead to its co-elution with polar products during chromatographic purification.
-
Reactivity of the Isothiocyanate Group: The isothiocyanate functional group (-N=C=S) is a potent electrophile, making the molecule susceptible to reaction with nucleophiles.[1][2] While this reactivity is intended for the desired reaction, it can also lead to the formation of side products with similar polarities to the target compound, complicating purification. The electron-withdrawing nature of the dichloropyridine ring is expected to enhance the electrophilicity of the isothiocyanate carbon, making it particularly reactive.[3][4]
-
Basic Nature of the Pyridine Ring: The pyridine nitrogen is basic (though weakened by the electron-withdrawing chloro groups) and can interact with acidic protons in the reaction mixture or on silica gel during chromatography, leading to peak tailing and poor separation.
Q2: I'm observing a persistent impurity with a similar Rf to my product on TLC. Could it be related to the isothiocyanate?
A2: It is highly likely. Unreacted 3,5-Dichloro-4-isothiocyanatopyridine is a common culprit. Another possibility is the formation of a thiourea derivative if your reaction mixture contains a primary or secondary amine that can react with the isothiocyanate. To confirm the identity of the impurity, you can run a co-spot on your TLC plate with the starting isothiocyanate. If the spots align, you have confirmed the presence of unreacted starting material.
Q3: What is the most effective general strategy for removing unreacted 3,5-Dichloro-4-isothiocyanatopyridine?
A3: A multi-pronged approach is often the most successful:
-
Quenching (Scavenging): Treat the crude reaction mixture with a nucleophilic scavenger to convert the reactive isothiocyanate into a more easily separable derivative.
-
Liquid-Liquid Extraction: Utilize acid-base chemistry to selectively extract the basic pyridine-containing compounds.
-
Chromatography: Employ column chromatography with an optimized solvent system for final purification.
We will delve into the specifics of each of these strategies in the following sections.
Troubleshooting and Detailed Protocols
Issue 1: Unreacted Isothiocyanate Remains After Reaction
This is the most common issue. The key is to transform the unreacted isothiocyanate into a compound with significantly different properties (polarity, solubility) from your desired product.
The principle here is to introduce a simple, highly reactive nucleophile that will preferentially react with the excess electrophilic isothiocyanate. Primary amines are excellent for this purpose as they rapidly form thioureas, which are often more polar and can be easily removed.
Recommended Scavengers:
| Scavenger | Product Formed | Key Advantages |
| Tris(2-aminoethyl)amine (TREN) | Poly-thiourea | High capacity (three primary amines per molecule), very polar product, easily removed by aqueous wash or silica gel filtration. |
| n-Propylamine | N-propyl thiourea | Simple, volatile, and the resulting thiourea is typically easy to separate. |
| Aminomethyl Polystyrene Resin | Resin-bound thiourea | Product is bound to a solid support and can be removed by simple filtration. Ideal for parallel synthesis or when aqueous work-up is not desired. |
Step-by-Step Quenching Protocol (using n-Propylamine):
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to room temperature.
-
Scavenger Addition: Add 1.5 to 2.0 equivalents (relative to the initial amount of 3,5-Dichloro-4-isothiocyanatopyridine) of n-propylamine to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting isothiocyanate spot by TLC.
-
Work-up: Proceed with your standard work-up procedure. The resulting N-(3,5-dichloro-4-pyridyl)-N'-propylthiourea will have a different polarity than the starting isothiocyanate, facilitating its removal.
Caption: Workflow for quenching unreacted isothiocyanate.
Issue 2: Product and Isothiocyanate Co-elute During Column Chromatography
This occurs when the polarity of your product is very similar to that of the starting isothiocyanate.
This protocol takes advantage of the basicity of the pyridine nitrogen. By protonating the pyridine ring, we can increase its water solubility and extract it from the organic phase.
Step-by-Step Extraction Protocol:
-
Dissolution: After the initial reaction work-up (e.g., quenching and removal of any solid byproducts), dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). Wash 2-3 times. The protonated 3,5-Dichloro-4-isothiocyanatopyridine (and any other basic impurities) will move into the aqueous layer.
-
Neutralization and Back-Extraction (Optional): If your desired product is also basic and has been extracted into the aqueous layer, you can neutralize the combined aqueous layers with a base (e.g., sodium bicarbonate or sodium hydroxide) and then back-extract your product with an organic solvent.
-
Final Wash and Drying: Wash the organic layer containing your product with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product by TLC to confirm the removal of the isothiocyanate.
Caption: Selective removal of basic isothiocyanate via acidic extraction.
Issue 3: Product is Sensitive to Acidic or Basic Conditions
If your product cannot tolerate the conditions of the quenching or extraction protocols, careful chromatographic purification is your primary option.
Solvent System Selection:
The key to good separation is finding a solvent system that maximizes the difference in affinity between your product and the isothiocyanate for the stationary phase (typically silica gel).
-
Initial Screening: Use TLC to screen a range of solvent systems. A good starting point for dichloropyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[5][6]
-
Fine-Tuning: If co-elution is observed, try adding a small amount of a more polar solvent like methanol or a less polar solvent like toluene to the mobile phase to modulate the separation.
-
Amine Additive: To mitigate peak tailing caused by the basic pyridine nitrogen, you can add a small amount (0.1-1%) of triethylamine or pyridine to your eluent. This will saturate the acidic sites on the silica gel and improve the peak shape.
Recommended Solvent Systems for Dichloropyridines:
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
Column Chromatography Best Practices:
-
Dry Loading: For better resolution, consider adsorbing your crude product onto a small amount of silica gel and then loading this solid onto the column (dry loading).
-
Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation and reduce the total elution time.
Data at a Glance: Properties of Relevant Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Comments |
| 3,5-Dichloropyridine | 147.99 | 178 | A less polar analogue. |
| 2,6-Dichloropyridine | 147.99 | 211-212 | A constitutional isomer of 3,5-dichloropyridine.[7][8] |
| 3,4-Dichlorophenyl isothiocyanate | 204.08 | 134-136 (at 7 mmHg) | A non-pyridine analogue with similar functional groups.[9][10] |
| 3,5-Dichlorophenyl isothiocyanate | 204.08 | Not available | A constitutional isomer of the above.[11] |
| 4-Amino-3,5-dichloropyridine | 163.01 | Not available (solid) | The precursor to the target compound.[12] |
This data suggests that 3,5-Dichloro-4-isothiocyanatopyridine is likely to be a relatively high-boiling liquid or a low-melting solid. Its solubility is expected to be good in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes.[13][14]
Final Recommendations
The successful removal of unreacted 3,5-Dichloro-4-isothiocyanatopyridine hinges on a clear understanding of its chemical nature and the properties of your desired product. We recommend a systematic approach:
-
Analyze: Use TLC to confirm the presence and estimate the amount of unreacted starting material.
-
Quench: If your product is stable, use a nucleophilic scavenger to simplify the purification process.
-
Extract: If applicable, employ an acidic wash to remove the basic isothiocyanate.
-
Chromatograph: Utilize optimized column chromatography for the final purification step.
By following these guidelines and adapting them to your specific reaction, you can effectively overcome the challenges associated with the removal of this versatile but reactive reagent.
References
- BenchChem. (2025). Solubility of 3,5-Dichloropyridine in organic solvents.
- Singaram, B., et al. (2016). 4-Amino-3,5-dichloropyridine.
- BenchChem. (2025). A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers and Drug Development Professionals.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine.
- BenchChem. (2025). Solubility Profile of 2,3-Dichloropyridine in Organic Solvents: A Technical Guide.
- Habtemariam, S. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 27(19), 6245.
- ChemicalBook. (n.d.). 2,6-Dichloropyridine CAS#: 2402-78-0.
- Shukla, S., et al. (2016). Differentiating antiproliferative and chemopreventive modes of activity for electron-deficient aryl isothiocyanates against human MCF-7 cells. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543–5547.
- Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity.
- Chem-Impex. (n.d.). 4-Amino-3,5-dichloropyridine.
- BenchChem. (2025). Technical Support Center: Purification of 2,6-dichloro-4-phenylpyridine Reaction Products.
- Vo, Q. T., et al. (2022). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? RSC Advances, 12(45), 29555–29565.
- Ngo, T. C., et al. (2024).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Orfali, R. S., et al. (2021). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 199–207.
- The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- Google Patents. (n.d.).
- Uto, Y., et al. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, 95(2), 1081.
- BenchChem. (2025).
- Reddit. (2022, July 10). Reaction with triphosgene. r/Chempros.
- D'Alonzo, D., et al. (2022). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 27(19), 6245.
- BLD Pharm. (n.d.). 3,5-Dichloropyridin-4-amine.
- Angeloni, C., et al. (2022). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 27(19), 6245.
- PubChem. (n.d.). 2,3-Dichloropyridine.
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803–820.
- 51st IChO – Practical Exam. (2019).
- Hanschen, F. S., et al. (2017). Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties. Frontiers in Plant Science, 8, 1095.
- Selleck Chemicals. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- WSU. (n.d.). Monitoring Reactions by TLC.
- Castro, A., et al. (1985). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 6, 741.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Organotin halide equilibria. Part III. Comparison of the stability constants of 2,2′-bipyridyl adducts of diorganotin di-isothiocyanates and dichlorides in benzene and toluene solutions.
- Scribd. (n.d.). Solutions Practical S05.
- An overview. (2020, January 24). Thiophosgene.
- PubChem. (n.d.).
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Strategies to minimize side reactions with water for 3,5-Dichloro-4-isothiocyanatopyridine
A Guide to Minimizing Water-Related Side Reactions in Bioconjugation and Synthetic Chemistry
Welcome to the technical support center for 3,5-Dichloro-4-isothiocyanatopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable strategies for mitigating common challenges associated with this reagent, particularly its reactivity with water. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My conjugation yield is significantly lower than expected. What is the most likely cause?
A1: The most probable cause of low yield is the competitive hydrolysis of the isothiocyanate (-N=C=S) group. The isothiocyanate functional group is a potent electrophile, making it highly effective for reacting with primary amines to form stable thiourea linkages. However, this same electrophilicity makes it susceptible to nucleophilic attack by water, leading to an unstable thiocarbamic acid intermediate that rapidly decomposes into the corresponding primary amine (3,5-Dichloro-4-aminopyridine) and carbonyl sulfide.[1] This side reaction consumes your starting material, directly reducing the yield of your desired conjugate.
The rate of hydrolysis is a critical factor and is influenced by several experimental parameters, most notably pH and temperature.[2][3]
Expert Insight: Think of it as a race. Your target amine and water are both competing to react with the isothiocyanate. Your goal is to create conditions that make your target amine a much faster and more effective reactant than water.
Q2: How does pH control help in minimizing hydrolysis and improving my reaction?
A2: pH is the single most critical parameter for controlling isothiocyanate reactivity and selectivity.[4][5] Its effect is twofold:
-
Activating the Target Nucleophile: The primary amine on your target molecule (e.g., a lysine residue on a protein) is only nucleophilic when it is deprotonated (-NH2). At acidic or neutral pH, it exists predominantly in its protonated, non-reactive ammonium form (-NH3+). Increasing the pH above the pKa of the amine shifts the equilibrium towards the deprotonated form, dramatically increasing its reaction rate with the isothiocyanate. The reaction with primary amines is generally favored at an alkaline pH, typically between 8.5 and 9.5.[6][7]
-
Minimizing Hydroxide-Mediated Hydrolysis: While the goal is to deprotonate the target amine, excessively high pH (>10) significantly increases the concentration of hydroxide ions (OH-). Hydroxide is a much stronger nucleophile than water and will accelerate the rate of isothiocyanate hydrolysis.[8]
Therefore, there is an optimal pH window where the target amine is sufficiently deprotonated to react efficiently, while the rate of hydroxide-driven hydrolysis remains manageable.
| Target Nucleophile | Typical pKa | Optimal Reaction pH Range | Rationale |
| Aliphatic Amines (e.g., Lysine side chain) | ~10.5 | 8.5 - 9.5 | Balances amine deprotonation with minimizing OH⁻ hydrolysis.[7] |
| Aromatic Amines (e.g., N-terminus) | ~8.0 | 8.0 - 9.0 | Lower pKa allows for efficient reaction at a slightly lower pH. |
| Thiols (e.g., Cysteine side chain) | ~8.5 | 6.5 - 7.5 | Thiols are effective nucleophiles at a lower pH than amines.[6][9] This allows for selective targeting of thiols over amines. |
Q3: I'm using a standard buffer like Tris, but my results are poor. Could the buffer be the issue?
A3: Absolutely. This is a very common and often overlooked issue. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with isothiocyanate chemistry. These buffer molecules are themselves nucleophiles and will react with the 3,5-Dichloro-4-isothiocyanatopyridine, consuming the reagent and competing with your target molecule.[10]
Recommended Buffers: Always use non-nucleophilic buffers for your reactions.
-
Phosphate-buffered saline (PBS): Generally suitable, but be mindful of its buffering capacity at higher pH values.
-
HEPES: Excellent choice for maintaining pH in the 7.0-8.0 range.
-
Borate: Effective for maintaining pH in the 8.0-10.0 range.
-
Carbonate-Bicarbonate: A standard and cost-effective choice for maintaining the optimal pH range of 9.0-9.6 for amine conjugations.[10]
| Buffer | Useful pH Range | Compatibility with Isothiocyanates | Comments |
| Tris | 7.5 - 9.0 | NO | Contains a primary amine; will react directly with the ITC. |
| Glycine | 8.6 - 10.6 | NO | Contains a primary amine; will react directly with the ITC. |
| Phosphate (PBS) | 6.5 - 7.5 | YES | Good, but buffering capacity is weak above pH 8.0. |
| HEPES | 7.0 - 8.0 | YES | Excellent choice for reactions in the neutral to slightly basic range. |
| Borate | 8.0 - 10.0 | YES | Good choice for maintaining pH in the optimal range for amine reactions. |
| Carbonate-Bicarbonate | 9.2 - 10.6 | YES | The recommended standard for labeling proteins via lysine residues.[10] |
Q4: How should I prepare and store the 3,5-Dichloro-4-isothiocyanatopyridine reagent to ensure its stability?
A4: Isothiocyanates are sensitive to moisture.[6] Improper handling and storage is a frequent source of reagent degradation before the reaction even begins.
-
Storage: Store the solid reagent under desiccated conditions at the recommended temperature (typically 2-8°C), protected from light.
-
Solvent Choice: Never prepare stock solutions in aqueous buffers. The reagent is sparingly soluble and will hydrolyze in water.[10][11] Use a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6][10]
-
Preparation Workflow:
-
Allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Use the stock solution immediately. It is strongly recommended to prepare it fresh for each experiment.[10] Do not store stock solutions for extended periods, even at low temperatures, as trace amounts of water can cause degradation over time.
-
Recommended Protocol: Conjugation to a Protein in Aqueous Buffer
This protocol provides a generalized framework for conjugating 3,5-Dichloro-4-isothiocyanatopyridine to a protein, incorporating the best practices discussed above to maximize yield and minimize hydrolysis.
1. Materials and Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL. The protein must be in an amine-free buffer. If the protein is in a buffer like Tris, it must be exchanged into a suitable reaction buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) via dialysis or buffer exchange column.[10]
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.
-
Reagent Stock: Freshly prepare a 10 mg/mL solution of 3,5-Dichloro-4-isothiocyanatopyridine in anhydrous DMSO.
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
2. Calculation of Reagent Molar Excess
-
Determine the molar concentration of your protein.
-
Calculate the volume of the isothiocyanate stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein. This excess helps drive the reaction kinetics in favor of the desired conjugation over hydrolysis.
3. Reaction Procedure
-
Place the protein solution in a reaction vessel with gentle stirring.
-
Slowly add the calculated volume of the isothiocyanate stock solution dropwise to the stirring protein solution. Adding the reagent in small aliquots minimizes localized high concentrations which can promote aggregation or hydrolysis.[10]
-
Allow the reaction to proceed for 2-8 hours at 4°C or 1-2 hours at room temperature. The reaction should be protected from light. Lower temperatures can help slow the rate of hydrolysis relative to the amine reaction.
-
Quench the reaction: Add the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted isothiocyanate. Let it stir for an additional 1-2 hours.
-
Purify the Conjugate: Separate the labeled protein from unreacted reagent and byproducts by passing the reaction mixture through a gel filtration column. The first colored band to elute is typically the protein conjugate.
4. Characterization
-
Monitor the elution profile using a spectrophotometer at 280 nm (for protein) and the appropriate wavelength for the pyridine chromophore.
-
Confirm conjugation using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Bhandari, S. R., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences, 12(1), 1-22. [Link]
-
Liu, Y., et al. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of Natural Science of Hainan University, 29(1), 33-38. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Semantic Scholar. [Link]
-
Rungruang, T., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3647. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Organic Chemistry Portal. [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]
-
Van Eeckhout, N., et al. (2017). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Ghent University Academic Bibliography. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PMC. [Link]
-
Hanschen, F. S., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
Kaur, R., & Kumar, B. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 93-109. [Link]
-
Li, Z. Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61–67. [Link]
-
Angelino, D., & Jeffery, E. (2015). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 6, 830. [Link]
-
Ali, M. A., & Al-Bishri, W. M. (2019). Overcoming Glucosinolate-Myrosinase-Isothiocyanate Defense System by Plant Pathogenic Fungi. CABI Digital Library. [Link]
-
Rungruang, T., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. MDPI. [Link]
-
Cicero, N., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1146. [Link]
-
Rungruang, T., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. ResearchGate. [Link]
-
Waterman, C., et al. (2014). Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro. Phytochemistry, 103, 114–122. [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. [Link]
-
Reddit. (2023). Reaction of isothiocyanate. r/OrganicChemistry. [Link]
-
Li, Z. Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. [Link]
-
Bhandari, S. R., et al. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences, 12(1), 1-22. [Link]
-
FluoroFinder. (2025). Antibody Conjugation Techniques. [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-iodopyridine. National Center for Biotechnology Information. [Link]
-
University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. University of Greenwich Research Repository. [Link]
-
Theranostics. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
Samieipour, F., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 290, 135763. [Link]
-
Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
-
ChemRxiv. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]
-
MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
NIH. (n.d.). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. [Link]
-
Zhang, G., et al. (2002). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Molecules, 7(8), 593-600. [Link]
-
OSTI.gov. (n.d.). Water-mediated heterogeneously catalyzed reactions. [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Organix, Inc. (n.d.). 3,5-Dichloro-4-hydroxyphenyl isothiocyanate. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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Validation & Comparative
Comparing the reactivity of 3,5-Dichloro-4-isothiocyanatopyridine with other isothiocyanates
Executive Summary
This guide provides a technical analysis of 3,5-Dichloro-4-isothiocyanatopyridine (DCP-ITC) , contrasting its reactivity profile with industry-standard isothiocyanates like Phenyl Isothiocyanate (PITC) and Fluorescein Isothiocyanate (FITC).
Core Finding: DCP-ITC functions as a "super-electrophile" within the isothiocyanate class. The synergistic electron-withdrawing effects of the pyridine nitrogen and the 3,5-dichloro substituents render the isothiocyanate carbon significantly more susceptible to nucleophilic attack than its benzene analogues. While this enables rapid bioconjugation and scaffold synthesis, it imposes strict requirements for anhydrous handling to prevent competitive hydrolysis.
Part 1: Chemical Basis of Reactivity
The "Super-Electrophile" Mechanism
The reactivity of an isothiocyanate (
-
Phenyl Isothiocyanate (PITC - Baseline): The phenyl ring provides moderate electron withdrawal, making PITC stable enough for aqueous sequencing (Edman degradation) yet reactive enough to label amines at pH 9.0.
-
3,5-Dichloro-4-isothiocyanatopyridine (DCP-ITC):
-
Pyridine Ring (Nitrogen Sink): The nitrogen atom in the pyridine ring is electronegative, pulling electron density away from the ring carbons (Inductive effect,
) and accepting electron density via resonance (Mesomeric effect, ). -
3,5-Dichloro Substituents: Chlorine atoms are strongly electronegative (
effect), further depleting electron density from the C4 position. -
Net Result: The carbon atom at position 4 is severely electron-deficient. This deficiency is transmitted directly to the nitrogen of the isothiocyanate group, making the terminal
carbon highly positive and hyper-reactive.
-
Comparative Reactivity Data
The following table summarizes the estimated relative reactivity based on Hammett substituent constants (
| Compound | Structure | Reactivity Class | Hydrolysis Half-Life (pH 7) | Primary Application |
| Alkyl-ITC (e.g., Ethyl) | Low | > 24 Hours | Stable labeling | |
| PITC (Phenyl) | Moderate (Baseline) | ~1-2 Hours | Edman Sequencing | |
| 4-Nitrophenyl ITC | High | < 10 Minutes | Rapid Crosslinking | |
| DCP-ITC | 3,5-Cl-Py-NCS | Ultra-High | < 2 Minutes | Inhibitor Synthesis, H2S Donors |
Critical Insight: DCP-ITC is estimated to react 10–50x faster with amines than PITC but hydrolyzes almost instantly in unbuffered water.
Part 2: Experimental Protocols
Protocol A: Comparative Kinetic Assay (UV-Vis)
Objective: To quantify the reaction rate constant (
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN) (Water < 50 ppm is critical).
-
Amine: n-Butylamine (10 mM stock in MeCN).
-
ITC Stocks: 1 mM solutions of DCP-ITC and PITC in MeCN.
Workflow:
-
Baseline: Blank the UV-Vis spectrophotometer with MeCN at 25°C.
-
Initiation: In a quartz cuvette, mix 2.0 mL of ITC stock (final 50 µM) with 20 µL of amine stock (excess condition, pseudo-first-order).
-
Monitoring: Immediately track the decrease in the isothiocyanate absorbance peak:
-
PITC:
-
DCP-ITC:
(Verify scan before kinetics).
-
-
Calculation: Plot
vs. time. The slope represents .
Self-Validating Check:
-
If the reaction completes during mixing (< 5 seconds) for DCP-ITC, repeat using Stopped-Flow Spectrophotometry or lower the amine concentration to 0.1 mM.
Protocol B: High-Efficiency Coupling (Synthesis of Urea Derivatives)
Context: Used for synthesizing MAPEG inhibitors (e.g., WO2010034798A1) where PITC fails to react with sterically hindered or electron-poor amines.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 equiv of the target amine in anhydrous THF. Add 1.2 equiv of Diisopropylethylamine (DIPEA) as a proton scavenger.
-
Addition: Dissolve 1.1 equiv of DCP-ITC in minimal dry THF. Add dropwise to the amine solution at 0°C (Ice bath is mandatory to suppress side reactions).
-
Reaction: Allow to warm to Room Temperature (RT).
-
PITC Reference: Would require reflux for 2-4 hours.
-
DCP-ITC: Reaction is typically complete in 15-30 minutes at RT.
-
-
Quench: Add 100 µL of dimethylamine to scavenge excess ITC, then evaporate solvent.
-
Purification: Flash chromatography (Hexane/EtOAc). Do not perform aqueous workup if the product is sensitive to hydrolysis.
Part 3: Visualizations
Diagram 1: Electronic Activation & Mechanism
This diagram illustrates why the pyridine ring accelerates the nucleophilic attack.
Caption: The electron-withdrawing nature of the pyridine ring and chlorine substituents lowers the LUMO energy of the ITC group, facilitating rapid nucleophilic attack.
Diagram 2: Comparative Workflow Decision Tree
Use this logic to decide when to use DCP-ITC over PITC.
Caption: Decision matrix for selecting between PITC and DCP-ITC based on substrate nucleophilicity and solvent conditions.
References
-
Isothiocyanate Reactivity & Hammett Correlation
- J. Chem. Soc., Perkin Trans. 2.
-
Synthesis of 3,5-Dichloropyridyl Ureas (MAPEG Inhibitors)
- Google Patents.
-
Pyridyl Isothiocyanates as H2S Donors
-
General Isothiocyanate Synthesis Reviews
-
ChemRxiv.[7] Recent Advancement in Synthesis of Isothiocyanates.
-
Sources
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A Head-to-Head Comparison for Bioconjugation: 3,5-Dichloro-4-isothiocyanatopyridine vs. Phenyl Isothiocyanate
A Senior Application Scientist's Guide to Selecting the Optimal Amine-Reactive Reagent
In the intricate field of bioconjugation, the precise and stable ligation of molecules to proteins, antibodies, and peptides is paramount. Isothiocyanates, with their ability to form robust thiourea bonds with primary amines, have long been a staple in the scientist's toolkit. While phenyl isothiocyanate (PITC) is a well-established reagent, newer alternatives like 3,5-dichloro-4-isothiocyanatopyridine offer distinct properties that can be leveraged for specific applications. This guide provides an in-depth, data-supported comparison of these two reagents, moving beyond simple protocols to explain the fundamental chemical principles that govern their performance in the laboratory.
The Underlying Chemistry: Isothiocyanate Reactivity
The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with unprotonated primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This reaction, a nucleophilic addition, results in the formation of a stable thiourea linkage. The efficiency and specificity of this reaction are critically dependent on the pH of the reaction buffer, which dictates the protonation state of the target amine.
Caption: General reaction mechanism for isothiocyanate bioconjugation with a protein's primary amine.
Optimal labeling with isothiocyanates typically requires a pH between 9.0 and 11.0 to ensure a sufficient population of deprotonated, nucleophilic amine groups.[1] However, the electrophilicity of the central carbon in the isothiocyanate group is not constant; it is significantly influenced by the electronic properties of its substituent 'R' group. This is the primary point of differentiation between PITC and 3,5-dichloro-4-isothiocyanatopyridine.
Comparative Analysis: Reactivity, Stability, and Selectivity
Electronic Effects and Reactivity
The rate of the bioconjugation reaction is directly proportional to the electrophilicity of the isothiocyanate carbon. Electron-withdrawing groups attached to the aromatic ring pull electron density away from the -N=C=S moiety, making the carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
Phenyl Isothiocyanate (PITC): The unsubstituted phenyl ring is relatively electron-neutral. It serves as the baseline for aryl isothiocyanate reactivity and is famously used in Edman degradation for sequencing amino acids.[2][3]
-
3,5-Dichloro-4-isothiocyanatopyridine: This molecule is engineered for high reactivity. The pyridine ring is inherently more electron-deficient than a benzene ring. The addition of two strongly electron-withdrawing chlorine atoms further amplifies this effect.
This electronic difference means that 3,5-dichloro-4-isothiocyanatopyridine is significantly more reactive than PITC .[3] This enhanced reactivity has profound practical implications:
-
Faster Reaction Times: Conjugation can be achieved in a shorter timeframe, minimizing the exposure of the biomolecule to potentially denaturing high pH conditions.
-
Milder Reaction Conditions: The increased electrophilicity may allow for efficient labeling at a lower pH (e.g., 8.5-9.0) compared to PITC, which is beneficial for pH-sensitive proteins.
Selectivity: A Double-Edged Sword
While isothiocyanates are primarily used for targeting amines, they can also react with other nucleophiles, notably the thiol group of cysteine residues.[1][4] The selectivity for amines over thiols is pH-dependent. At physiological pH (~7.4), the thiol group is more nucleophilic than the protonated amine group of lysine. As the pH increases, lysine is deprotonated and becomes the more reactive species.
The higher reactivity of 3,5-dichloro-4-isothiocyanatopyridine can be a double-edged sword. While it drives the desired amine reaction forward, it may also increase the rate of off-target reactions with residues like cysteine, especially if the pH is not carefully controlled. PITC's more moderate reactivity can provide a wider experimental window to achieve selective labeling of amines over thiols by carefully tuning the pH.
Stability of the Thiourea Conjugate
The stability of the resulting conjugate is critical, especially for in vivo applications such as antibody-drug conjugates (ADCs) or diagnostic imaging agents. While the thiourea bond is generally considered stable, some studies have raised concerns about its potential instability in vivo.[5] It has been suggested that the thiourea linkage may be susceptible to enzymatic degradation or other destabilizing factors, leading to the cleavage of the conjugated payload from its targeting biomolecule.[5]
Modifying the linker chemistry to form an amide bond (e.g., using an NHS-ester) has been shown in some systems to significantly improve in vivo stability compared to a thiourea bond.[5] When choosing an isothiocyanate, it is crucial to experimentally validate the stability of the resulting conjugate in a relevant biological matrix (e.g., serum) for the intended application. The electron-withdrawing nature of the dichloropyridyl group could potentially influence the stability of the thiourea bond differently than the phenyl group, a factor that warrants investigation during assay development.
Quantitative Data Summary
| Feature | Phenyl Isothiocyanate (PITC) | 3,5-Dichloro-4-isothiocyanatopyridine | Rationale & Causality |
| Relative Reactivity | Moderate | High | The dichloropyridyl group is strongly electron-withdrawing, increasing the electrophilicity of the isothiocyanate carbon.[3] |
| Optimal Reaction pH | 9.0 - 10.0 | 8.5 - 9.5 | Higher reactivity allows for efficient conjugation at a slightly lower pH, which can be beneficial for protein stability. |
| Reaction Speed | Slower | Faster | A more electrophilic center reacts more rapidly with nucleophilic amines. |
| Amine Selectivity | Good to Excellent | Good; requires careful pH control | Higher reactivity can potentially lead to more off-target reactions (e.g., with thiols) if conditions are not optimized.[1] |
| Conjugate Stability | Moderate; potential in vivo lability | Moderate; potential in vivo lability | The thiourea bond itself can be a point of weakness in biological systems. Stability should be empirically tested.[5] |
| Key Advantage | Well-characterized, predictable reactivity | Rapid conjugation, potential for milder pH | Ideal for high-throughput applications or with pH-sensitive biomolecules. |
| Key Disadvantage | May require longer reaction times or higher pH | Potential for over-labeling or reduced selectivity | Requires more careful optimization of stoichiometry and reaction conditions. |
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating starting points for the conjugation of an antibody (e.g., IgG, ~150 kDa). Crucially, the molar excess of the isothiocyanate reagent must be optimized for each specific protein to achieve the desired degree of labeling (DOL).
Sources
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The Strategic Advantage of 3,5-Dichloro-4-isothiocyanatopyridine in Covalent Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and high selectivity against challenging biological targets.[1] Within the arsenal of electrophilic "warheads" employed to form these irreversible bonds, isothiocyanates (ITCs) represent a versatile class of reagents. This guide provides an in-depth technical comparison of a uniquely substituted ITC, 3,5-Dichloro-4-isothiocyanatopyridine, with other commonly used covalent modifiers, supported by mechanistic insights and experimental considerations.
The Resurgence of Covalent Inhibition: A Paradigm Shift
Historically, the formation of covalent bonds between a drug and its target protein was often discovered serendipitously.[2] However, the rational design of targeted covalent inhibitors (TCIs) has gained significant traction, leading to the development of successful drugs for various diseases.[2][3] The core principle of a TCI involves a reactive functional group, the "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, serine) on the target protein.[1] This irreversible interaction can offer distinct advantages over non-covalent inhibitors, including increased biochemical efficiency and the ability to overcome drug resistance mechanisms.
Introducing 3,5-Dichloro-4-isothiocyanatopyridine: A Tunable and Reactive Warhead
3,5-Dichloro-4-isothiocyanatopyridine is a heterocyclic isothiocyanate that presents a compelling profile for covalent drug discovery. Its unique structural features—a pyridine ring substituted with two electron-withdrawing chlorine atoms and an isothiocyanate group—are predicted to confer distinct reactivity and selectivity profiles compared to more conventional alkyl or aryl isothiocyanates.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The electrophilic carbon atom of the isothiocyanate group (–N=C=S) is susceptible to nucleophilic attack by amino and thiol groups on proteins.[4] The primary targets for isothiocyanates are the thiol group of cysteine residues and the ε-amino group of lysine residues. The reaction with a cysteine thiol forms a dithiocarbamate adduct, while reaction with a lysine amine yields a thiourea.
Caption: General reaction of 3,5-Dichloro-4-isothiocyanatopyridine with a protein nucleophile.
The Advantages of the Dichlorinated Pyridine Scaffold
The true innovation of 3,5-Dichloro-4-isothiocyanatopyridine lies in the electronic properties imparted by its substituted pyridine ring.
1. Enhanced Electrophilicity: The pyridine ring, being a six-membered heterocycle containing a nitrogen atom, is inherently electron-deficient. The addition of two strongly electron-withdrawing chlorine atoms at the 3 and 5 positions further depletes the electron density of the ring. This inductive effect is transmitted to the isothiocyanate group at the 4-position, significantly increasing the electrophilicity of the central carbon atom. This heightened reactivity is expected to lead to faster reaction kinetics with target nucleophiles compared to less electron-deficient aryl or alkyl isothiocyanates.
2. "Switchable" Reactivity: A key advantage of employing a pyridine scaffold is the concept of "switchable" electrophilicity. The nitrogen atom of the pyridine ring can be protonated under acidic conditions, such as those found in specific cellular microenvironments or the binding pockets of certain enzymes. This protonation would dramatically increase the electron-withdrawing nature of the ring, thereby "switching on" the reactivity of the isothiocyanate warhead to a much higher state. This phenomenon allows for a degree of tunable reactivity, where the covalent modification can be favored in the desired target environment.
3. Potential for Increased Selectivity: The defined geometry and electronic properties of the 3,5-dichloropyridyl group can contribute to enhanced binding affinity and selectivity for the target protein's binding site. The specific interactions of the substituted ring with the protein can orient the isothiocyanate warhead optimally for reaction with a nearby nucleophile, a crucial factor in the design of targeted covalent inhibitors.
Comparative Analysis with Alternative Covalent Warheads
To fully appreciate the potential of 3,5-Dichloro-4-isothiocyanatopyridine, a comparison with other commonly used covalent modifiers is essential.
| Covalent Warhead | Mechanism of Action | Reactivity | Selectivity | Key Advantages | Potential Disadvantages |
| 3,5-Dichloro-4-isothiocyanatopyridine | Nucleophilic addition to the isothiocyanate | High (tunable) | Potentially high due to scaffold interactions | Enhanced and "switchable" reactivity; potential for high selectivity. | Limited direct experimental data; potential for off-target reactivity if not properly optimized. |
| Acrylamides | Michael addition | Moderate to high | Generally good for cysteine | Well-established chemistry; predictable reactivity. | Potential for off-target reactions with other thiols (e.g., glutathione). |
| Vinyl Sulfones | Michael addition | High | Generally good for cysteine | High reactivity; stable adducts. | Can be highly reactive, leading to potential off-target effects. |
| Epoxides | Nucleophilic ring-opening | Moderate | Can be broad | Forms stable adducts. | Potential for reaction with various nucleophiles, leading to lower selectivity. |
| Aryl Isothiocyanates (e.g., Phenyl ITC) | Nucleophilic addition to the isothiocyanate | Moderate | Dependent on substitution | Established chemistry. | Lower intrinsic reactivity compared to the dichlorinated pyridine analog. |
| Alkyl Isothiocyanates (e.g., Allyl ITC) | Nucleophilic addition to the isothiocyanate | Lower | Can be less selective | Simple structures. | Generally lower reactivity. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-4-isothiocyanatopyridine
This proposed synthesis is based on established methods for converting primary amines to isothiocyanates. The starting material, 4-Amino-3,5-dichloropyridine, is commercially available.
Caption: Proposed synthetic workflow for 3,5-Dichloro-4-isothiocyanatopyridine.
Step-by-Step Methodology:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 4-Amino-3,5-dichloropyridine in a suitable organic solvent (e.g., dichloromethane or THF).
-
Add a slight excess of a base, such as triethylamine (Et3N).
-
Slowly add carbon disulfide (CS2) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until the formation of the dithiocarbamate salt is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Desulfurization to the Isothiocyanate:
-
To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include thiophosgene, dicyclohexylcarbodiimide (DCC), or tosyl chloride.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Covalent Labeling of a Target Protein
This protocol outlines a general procedure for labeling a purified protein with an isothiocyanate.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines that could compete with the protein for reaction with the isothiocyanate.
-
-
Labeling Reaction:
-
Prepare a stock solution of 3,5-Dichloro-4-isothiocyanatopyridine in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Add the isothiocyanate stock solution to the protein solution to the desired final concentration. The molar ratio of the isothiocyanate to the protein will need to be optimized for each specific target.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time period. The optimal incubation time should be determined experimentally.
-
-
Removal of Excess Labeling Reagent:
-
After the incubation period, remove the unreacted isothiocyanate using a desalting column, dialysis, or tangential flow filtration.
-
-
Analysis of Labeling:
-
The extent of covalent modification can be determined using various analytical techniques, such as mass spectrometry (to identify the modified amino acid residues and the mass shift corresponding to the adduct), and functional assays (to assess the effect of the covalent modification on the protein's activity).
-
Future Perspectives and Conclusion
3,5-Dichloro-4-isothiocyanatopyridine represents a promising, yet underexplored, electrophilic warhead for the design of targeted covalent inhibitors. Its anticipated enhanced and tunable reactivity, coupled with the potential for high selectivity conferred by the dichlorinated pyridine scaffold, makes it an attractive candidate for tackling challenging drug targets. Further experimental validation of its reactivity, selectivity, and efficacy in relevant biological systems is warranted. As the field of covalent drug discovery continues to evolve, the exploration of novel, rationally designed electrophiles like 3,5-Dichloro-4-isothiocyanatopyridine will be crucial for expanding the druggable proteome and developing next-generation therapeutics.
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Ghosh, A. K., Samanta, I., Mondal, A., & Liu, W. R. (2019). Covalent inhibition in drug discovery. ChemMedChem, 14(9), 889–906. [Link]
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Zhang, J., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15431–15438. [Link]
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Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Bara, G., et al. (2018). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 9(7), 853-874. [Link]
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Petrillo, E. W. (2017). Targeted covalent inhibitors. Wikipedia. [Link]
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Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an archetype for discovery and a rich source for new therapeutic agents. Journal of medicinal chemistry, 52(5), 1231–1246. [Link]
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Zhao, Z., & Liu, Y. (2017). Covalent inhibitors: a rational approach to drug discovery. RSC medicinal chemistry, 8(9), 977-987. [Link]
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Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3816–3830. [Link]
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Steen, H., & Steen, J. A. (2019). Quantitative analysis of protein covalent labeling mass spectrometry data in the Mass Spec Studio. Analytical chemistry, 91(13), 8492–8499. [Link]
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Johnson, D. S., et al. (2016). The renaissance of covalent drugs. Nature Reviews Drug Discovery, 15(5), 333-353. [Link]
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A one-pot approach to pyridyl isothiocyanates from amines. Molecules, 19(9), 13630-13641. [Link]
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Synthesis of isothiocyanates: an update. Molecules, 22(1), 162. [Link]
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Miura, T., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19. [Link]
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Wang, M., et al. (2007). Covalent binding to tubulin by isothiocyanates: a mechanism of cell growth arrest and apoptosis. Journal of Biological Chemistry, 282(7), 4779-4786. [Link]
-
Velishapalayam, P., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 834-846. [Link]
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A Spectroscopic Journey: Unraveling the Chemistry of 3,5-Dichloro-4-isothiocyanatopyridine and Its Derivatives
For the discerning researcher in medicinal chemistry and drug development, 3,5-dichloro-4-isothiocyanatopyridine stands as a valuable electrophilic scaffold. The inherent reactivity of the isothiocyanate group (-N=C=S) offers a gateway to a diverse array of thiourea and thiocarbamate derivatives, often pivotal for modulating biological activity. Understanding the spectroscopic signatures of this starting material and its reaction products is paramount for reaction monitoring, structural confirmation, and the rational design of novel molecular entities. This guide provides an in-depth spectral comparison of 3,5-dichloro-4-isothiocyanatopyridine with its key reaction products, supported by established synthetic protocols and detailed spectral analysis.
The Foundation: Synthesis of 3,5-Dichloro-4-isothiocyanatopyridine
The journey begins with the synthesis of the core scaffold. The most common and effective route to aryl and heteroaryl isothiocyanates is from the corresponding primary amine.[1][2][3] In this case, the readily available 4-amino-3,5-dichloropyridine serves as the precursor.[4][5] The synthesis can be efficiently achieved via a one-pot, two-step process involving the in-situ formation of a dithiocarbamate salt, followed by desulfurization.[6][7]
The choice of a robust desulfurizing agent is critical for high yield and purity. While classic reagents like thiophosgene are effective, they are notoriously toxic.[1][2] Milder and safer alternatives such as cyanuric chloride or iron(III) chloride are now preferred for their efficiency and improved safety profile.[2][7] The use of a phase-transfer catalyst can also be beneficial in facilitating the reaction between the aqueous and organic phases.
Experimental Protocol: Synthesis of 3,5-Dichloro-4-isothiocyanatopyridine
-
Dithiocarbamate Salt Formation: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-amino-3,5-dichloropyridine (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a biphasic system of water and a suitable organic solvent like dichloromethane.[7]
-
To the vigorously stirred suspension, add carbon disulfide (1.2-1.5 eq.) dropwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. A solution of the desulfurizing agent, for example, cyanuric chloride (0.5 eq.) in dichloromethane, is then added dropwise.[6]
-
Work-up: After the reaction is complete, the mixture is basified to dissolve by-products. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3,5-dichloro-4-isothiocyanatopyridine, which can be further purified by column chromatography.
The Spectroscopic Fingerprint of 3,5-Dichloro-4-isothiocyanatopyridine
The structure of 3,5-dichloro-4-isothiocyanatopyridine imparts a unique set of spectral characteristics.
-
FT-IR Spectroscopy: The most prominent feature is the strong, broad, and characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2100-2200 cm⁻¹.[8]
-
¹H NMR Spectroscopy: The pyridine ring protons are expected to appear as a singlet in the aromatic region, typically around 8.5 ppm, due to the symmetrical substitution pattern.
-
¹³C NMR Spectroscopy: The isothiocyanate carbon (-N=C =S) is characteristically deshielded and appears in the range of 130-140 ppm. The pyridine ring carbons will also show distinct signals, with the carbons bearing the chlorine atoms being significantly influenced.
-
Mass Spectrometry: Electron impact (EI) mass spectrometry is expected to show a clear molecular ion peak. A characteristic fragmentation pattern involves the loss of the NCS group or cleavage of the pyridine ring.[9]
Reaction with a Primary Amine: Formation of a Thiourea Derivative
The reaction of isothiocyanates with primary amines is a robust and often quantitative method for the synthesis of N,N'-disubstituted thioureas.[10][11] This reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate.
Caption: Workflow for the synthesis of a thiourea derivative.
Experimental Protocol: Synthesis of N-Benzyl-N'-(3,5-dichloropyridin-4-yl)thiourea
-
Reaction Setup: Dissolve 3,5-dichloro-4-isothiocyanatopyridine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.[6]
-
Amine Addition: To the stirring solution, add benzylamine (1.0 eq.) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture for 1-2 hours. The reaction can be monitored by TLC until the disappearance of the starting isothiocyanate.
-
Product Isolation: The thiourea product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization, typically from ethanol.[6]
Reaction with an Alcohol: Formation of a Thiocarbamate Derivative
The reaction of isothiocyanates with alcohols yields O-alkyl thiocarbamates (also known as monothiourethanes). This reaction is generally slower than the reaction with amines and may require a catalyst or heating.[12]
Caption: Workflow for the synthesis of a thiocarbamate derivative.
Experimental Protocol: Synthesis of O-Ethyl N-(3,5-dichloropyridin-4-yl)thiocarbamate
-
Reaction Setup: Dissolve 3,5-dichloro-4-isothiocyanatopyridine (1.0 eq.) in an excess of the alcohol, in this case, ethanol, which can also serve as the solvent.
-
Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The progress can be monitored by TLC.
-
Product Isolation: After completion, the excess ethanol is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Comparative Spectral Analysis
The conversion of the isothiocyanate to its thiourea and thiocarbamate derivatives leads to distinct and predictable changes in their respective spectra.
| Spectral Feature | 3,5-Dichloro-4-isothiocyanatopyridine (Starting Material) | N-Benzyl-N'-(3,5-dichloropyridin-4-yl)thiourea (Thiourea Product) | O-Ethyl N-(3,5-dichloropyridin-4-yl)thiocarbamate (Thiocarbamate Product) |
| FT-IR (-N=C=S stretch) | Strong, broad band at ~2100-2200 cm⁻¹ | Disappearance of the -N=C=S band. Appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a strong C=S (thione) stretching band (~1230-1240 cm⁻¹).[10] | Disappearance of the -N=C=S band. Appearance of an N-H stretching band (~3200-3400 cm⁻¹) and C-O stretching bands. |
| ¹H NMR (Pyridine Protons) | Singlet, ~8.5 ppm | Singlet, may shift slightly upfield or downfield depending on the electronic effects of the thiourea group. | Singlet, may shift slightly upfield or downfield. |
| ¹H NMR (New Signals) | N/A | Signals for the benzyl group protons (multiplet, ~7.2-7.4 ppm for phenyl, singlet ~4.5 ppm for CH₂). Two N-H protons, often broad singlets. | Signals for the ethyl group protons (quartet for CH₂, triplet for CH₃). One N-H proton, often a broad singlet. |
| ¹³C NMR (C=S Carbon) | N/A | A new signal for the C=S carbon appears significantly downfield, typically in the range of 180-185 ppm. | A new signal for the C=S carbon appears in a similar downfield region, ~180-190 ppm. |
| ¹³C NMR (-N=C=S Carbon) | ~130-140 ppm | Signal disappears. | Signal disappears. |
| Mass Spec (M⁺) | Expected molecular ion peak. | Expected molecular ion peak, reflecting the addition of benzylamine. | Expected molecular ion peak, reflecting the addition of ethanol. |
Conclusion
The transformation of 3,5-dichloro-4-isothiocyanatopyridine into its thiourea and thiocarbamate derivatives is accompanied by clear and interpretable changes in their FT-IR, NMR, and mass spectra. The disappearance of the characteristic isothiocyanate stretch in the IR spectrum and the appearance of new signals corresponding to the added nucleophile in the NMR spectra provide unequivocal evidence of successful reaction. The significant downfield shift of the newly formed C=S carbon in the ¹³C NMR spectrum is a particularly diagnostic feature for both product classes. By understanding these spectral shifts, researchers can confidently synthesize, purify, and characterize novel compounds derived from this versatile building block, accelerating the discovery of new therapeutic agents.
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Janczewski, Ł., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]
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Li, Z.-Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56–63. Available at: [Link]
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Orena, M., & Palamara, S. (2011). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 16(4), 2950–2961. Available at: [Link]
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Kim, S., & Kim, S. S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
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PubChem. (n.d.). 3,5-Dichlorophenyl isothiocyanate. National Center for Biotechnology Information. Available at: [Link]
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- Singaram, S., et al. (2016). Synthesis, crystal structure and antimicrobial activity of 4-amino-3,5-dichloropyridine derivatives. Journal of Molecular Structure, 1108, 33-40.
- Todorova, S. E., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(21), 5038.
- U.S. Environmental Protection Agency. (n.d.). N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide.
- Wong, R., & Dolman, S. J. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56-63.
- Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of Successive Increase in Alcohol Chains on Reaction With Isocyanates and Isothiocyanates.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
3,5-Dichloro-4-isothiocyanatopyridine proper disposal procedures
An Operational Guide to the Safe Disposal of 3,5-Dichloro-4-isothiocyanatopyridine
As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. This document provides a comprehensive, technically grounded protocol for the proper handling and disposal of 3,5-Dichloro-4-isothiocyanatopyridine. This guide moves beyond mere compliance, embedding field-proven practices to ensure the safety of personnel and the integrity of our research environment.
Core Hazard Profile: Understanding the Reactivity
3,5-Dichloro-4-isothiocyanatopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye irritation or damage.[1][2] The primary driver of its hazard profile is the isothiocyanate (–N=C=S) functional group. This group is a potent electrophile, making it highly reactive toward nucleophiles. While this reactivity is leveraged in synthetic chemistry, it also dictates the stringent handling and disposal procedures required to prevent unintended and hazardous reactions.
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended handling procedures. | Provides a chemical barrier against accidental skin contact.[4] |
| Eye Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when handling larger volumes. | Protects against splashes and potential aerosol generation.[4] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Required when dusts are generated. Use respirators and components tested and approved under appropriate government standards.[4] | Prevents inhalation of toxic dust particles. |
Spill Management Protocol: A Two-Tiered Response
Accidental spills require immediate and decisive action. The response is dictated by the scale of the spill.
A. Small, Contained Spills (<5g or <20mL of solution)
-
Alert & Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Inactivate (Quench): Prepare a fresh 10% solution of household bleach (sodium hypochlorite) or a 1M solution of sodium bisulfite. Slowly and carefully add the quenching solution to the absorbed material until saturated. The isothiocyanate group will be oxidized or undergo addition, rendering it inert.
-
Dwell Time: Allow the mixture to sit for at least 30 minutes to ensure the reaction is complete.
-
Collect & Clean: Carefully sweep the neutralized mixture into a designated hazardous waste container.[5] Decontaminate the spill surface with the quenching solution, followed by soap and water.
-
Dispose: Label the waste container appropriately and dispose of it through your institution's Environmental Health & Safety (EHS) department.[2]
B. Large Spills (>5g or >20mL of solution)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and contact your institution's EHS emergency line.
-
Isolate: If safe to do so, close the laboratory doors to contain vapors.
-
Do Not Attempt to Clean: Large spills of toxic materials require specialized response teams with self-contained breathing apparatus.
The Definitive Disposal Workflow
The guiding principle for disposing of bulk quantities or waste solutions of 3,5-Dichloro-4-isothiocyanatopyridine is inactivation before collection . Disposing of the active isothiocyanate directly into a waste stream with other chemicals is unsafe, as it can react exothermically or produce toxic gases.
Step-by-Step Inactivation Protocol:
This procedure must be performed in a chemical fume hood.
-
Prepare Quenching Solution: In a container twice the volume of your waste, prepare a 10% aqueous solution of sodium hypochlorite (household bleach is sufficient) or a 1M solution of sodium bisulfite.
-
Controlled Addition: While stirring the quenching solution, slowly add the 3,5-Dichloro-4-isothiocyanatopyridine waste (whether solid or dissolved in an organic solvent). Caution: The reaction may be exothermic. Add the waste in small portions and consider using an ice bath for cooling.
-
Reaction: Stir the mixture at room temperature for a minimum of 2 hours to ensure complete inactivation.
-
Neutralization: Check the pH of the resulting solution. If necessary, adjust to a neutral pH (between 6 and 8) using 1M sodium hydroxide or 1M hydrochloric acid.
-
Containerize for Disposal: Transfer the fully quenched and neutralized solution into a properly labeled hazardous waste container. The label must include "Treated 3,5-Dichloro-4-isothiocyanatopyridine waste" and list the primary constituents.
-
Final Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS office.
Disposal Decision Pathway
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
